Product packaging for (7-Bromo-1-benzothiophen-2-yl)methanol(Cat. No.:CAS No. 1171926-64-9)

(7-Bromo-1-benzothiophen-2-yl)methanol

Cat. No.: B1373385
CAS No.: 1171926-64-9
M. Wt: 243.12 g/mol
InChI Key: GOQLHIBVKJDKPR-UHFFFAOYSA-N
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Description

(7-Bromo-1-benzothiophen-2-yl)methanol is a useful research compound. Its molecular formula is C9H7BrOS and its molecular weight is 243.12 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrOS B1373385 (7-Bromo-1-benzothiophen-2-yl)methanol CAS No. 1171926-64-9

Properties

IUPAC Name

(7-bromo-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQLHIBVKJDKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295171
Record name 7-Bromobenzo[b]thiophene-2-methanol
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Molecular Weight

243.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171926-64-9
Record name 7-Bromobenzo[b]thiophene-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171926-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromobenzo[b]thiophene-2-methanol
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URL https://comptox.epa.gov/dashboard/DTXSID601295171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(7-Bromo-1-benzothiophen-2-yl)methanol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (7-Bromo-1-benzothiophen-2-yl)methanol

Introduction

This compound is a valuable heterocyclic intermediate in the fields of medicinal chemistry and materials science. The benzothiophene core is a prominent scaffold in a variety of biologically active compounds and functional organic materials.[1][2] The presence of a bromine atom at the 7-position and a hydroxymethyl group at the 2-position provides two distinct points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules.[1] This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary strategies, both commencing from the commercially available 7-bromobenzo[b]thiophene. The key disconnection is the C-C bond formation at the 2-position of the benzothiophene ring or the reduction of a pre-existing functional group at that position.

G target This compound aldehyde 7-Bromo-1-benzothiophene-2-carbaldehyde target->aldehyde Reduction acid 7-Bromo-1-benzothiophene-2-carboxylic acid target->acid Reduction start 7-Bromobenzo[b]thiophene aldehyde->start Formylation acid->start Carboxylation

Caption: Retrosynthetic pathways to this compound.

This analysis highlights two key intermediates: 7-bromo-1-benzothiophene-2-carbaldehyde and 7-bromo-1-benzothiophene-2-carboxylic acid. The synthesis of these intermediates from 7-bromobenzo[b]thiophene and their subsequent reduction to the target alcohol constitute the core of this guide.

Primary Synthesis Pathway: From 7-Bromobenzo[b]thiophene via Formylation and Reduction

This is the most direct and widely applicable route, leveraging a Vilsmeier-Haack or related formylation reaction followed by a selective reduction of the resulting aldehyde.

Step 1: Formylation of 7-Bromobenzo[b]thiophene

The introduction of a formyl group at the C2 position of the benzothiophene ring is a critical step. The electron-rich nature of the thiophene ring facilitates electrophilic substitution, with the C2 position being the most reactive.

Reaction: 7-Bromobenzo[b]thiophene → 7-Bromo-1-benzothiophene-2-carbaldehyde

Mechanism Insight: The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic compounds. It involves the use of a phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, which then attacks the benzothiophene ring.

G cluster_formylation Formylation Step cluster_reduction Reduction Step start 7-Bromobenzo[b]thiophene reagents POCl3, DMF aldehyde 7-Bromo-1-benzothiophene-2-carbaldehyde start->aldehyde Vilsmeier-Haack Reaction reagents2 NaBH4, Methanol target This compound aldehyde->target Hydride Reduction

References

A Technical Guide to the Spectroscopic Profile of (7-Bromo-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. The introduction of a bromine atom and a methanol group, as in (7-Bromo-1-benzothiophen-2-yl)methanol, is anticipated to modulate its electronic properties and metabolic stability, making it a compound of significant interest. This guide provides the critical spectroscopic information necessary for its unambiguous identification and further development.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the methanol group, and the hydroxyl proton.

  • Aromatic Region (δ 7.0 - 8.0 ppm): The benzothiophene ring system will give rise to a set of signals in this region. The bromine atom at the 7-position will influence the chemical shifts of the adjacent protons through its electron-withdrawing inductive effect and electron-donating resonance effect.

    • H4, H5, H6: These protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and triplets, depending on the coupling constants. The proton at H6, being ortho to the bromine, is expected to be shifted downfield.

    • H3: The proton on the thiophene ring is expected to be a singlet, as it lacks adjacent protons to couple with.

  • Methylene Protons (-CH₂OH, δ ~4.8 ppm): The two protons of the methylene group are expected to appear as a singlet. Coupling with the hydroxyl proton may be observed under certain conditions (e.g., in DMSO-d₆), which would result in a doublet.

  • Hydroxyl Proton (-OH, variable shift): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It is expected to appear as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons (δ 120 - 150 ppm): The eight carbon atoms of the benzothiophene ring will resonate in this region. The carbon atom attached to the bromine (C7) will have its chemical shift influenced by the heavy atom effect. The quaternary carbons (C3a, C7a) will also be present in this region.

  • Methylene Carbon (-CH₂OH, δ ~60-65 ppm): The carbon of the methylene group is expected to appear in this region, characteristic of a carbon atom attached to an oxygen atom.

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (broad, ~3300 cm⁻¹): A broad absorption band is expected in this region, characteristic of the hydroxyl group's stretching vibration, indicating intermolecular hydrogen bonding.

  • C-H Aromatic Stretch (~3100-3000 cm⁻¹): Sharp absorption bands in this region correspond to the stretching vibrations of the C-H bonds on the aromatic ring.

  • C-O Stretch (~1050 cm⁻¹): A strong absorption band in this region is indicative of the C-O stretching vibration of the primary alcohol.

  • C=C Aromatic Stretch (~1600-1450 cm⁻¹): Several bands in this region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-Br Stretch (~600-500 cm⁻¹): A weak to medium absorption band in the fingerprint region can be attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the hydroxyl group, the entire methanol group, and potentially the bromine atom. A significant fragment would likely be the bromobenzothienyl cation.

Data Summary

Spectroscopic Technique Predicted Data
¹H NMR Aromatic H: δ 7.0 - 8.0 ppm (multiplets and singlets)-CH₂OH: δ ~4.8 ppm (singlet)-OH: variable (broad singlet)
¹³C NMR Aromatic C: δ 120 - 150 ppm-CH₂OH: δ ~60-65 ppm
IR O-H stretch: ~3300 cm⁻¹ (broad)C-H aromatic stretch: ~3100-3000 cm⁻¹C-O stretch: ~1050 cm⁻¹C=C aromatic stretch: ~1600-1450 cm⁻¹C-Br stretch: ~600-500 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺): Isotopic pattern for bromine (m/z and m/z+2)Key Fragments: Loss of -OH, -CH₂OH, -Br

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Tune and Shim d->e f Acquire 1H Spectrum e->f g Acquire 13C Spectrum f->g h Fourier Transform g->h i Phase and Baseline Correction h->i j Integration and Peak Picking i->j

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

    • Typically, data is collected in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) mass analyzer to obtain an accurate mass measurement.

MS_Fragmentation M [this compound]⁺˙ (M⁺) F1 Loss of H₂O [M - 18]⁺˙ M->F1 - H₂O F2 Loss of CH₂OH [M - 31]⁺ M->F2 - •CH₂OH F3 Loss of Br [M - 79/81]⁺ M->F3 - •Br

Caption: A proposed mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile for this compound. While awaiting the public availability of experimental data, this guide offers a solid foundation for researchers working with this compound. The provided methodologies for data acquisition represent standard, best-practice approaches in chemical analysis. The synthesis of this and related compounds can be approached through established methods for the functionalization of the benzothiophene core.

An In-depth Technical Guide to (7-Bromo-1-benzothiophen-2-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (7-Bromo-1-benzothiophen-2-yl)methanol, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its physicochemical properties, synthesis, reactivity, and potential applications.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene, a bicyclic aromatic compound composed of a benzene ring fused to a thiophene ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have garnered substantial attention due to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] The structural versatility of the benzothiophene core allows for extensive chemical modifications, leading to a diverse library of compounds with distinct pharmacological profiles.[1] These molecules are known to interact with various biological targets, thereby modulating key signaling pathways implicated in numerous diseases.[1]

This compound, with its specific substitution pattern, offers a unique combination of a reactive hydroxymethyl group and a bromine atom on the benzene ring. This functionalization provides opportunities for further chemical elaboration and the exploration of structure-activity relationships (SAR) in drug design.[4] The bromine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties and serves as a handle for cross-coupling reactions to introduce further diversity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

Structural and General Properties

Below is a table summarizing the key identifiers and basic properties of the compound.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1171926-64-9N/A
Molecular Formula C₉H₇BrOSN/A
Molecular Weight 243.12 g/mol N/A
Appearance White to off-white solidN/A
Storage Store at room temperatureN/A
Predicted and Analog-Derived Properties

Direct experimental data for some physical properties of this compound is limited in publicly available literature. Therefore, some properties are predicted based on computational models or inferred from closely related analogs.

PropertyPredicted/Analog ValueNotes
Melting Point ~107-109 °CBased on the melting point of the isomeric (6-Bromo-1-benzothiophen-2-yl)methanol.
Boiling Point Not availableHigh boiling point expected due to its molecular weight and polarity.
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[6] Poorly soluble in water.[6][7]Benzothiophene itself is soluble in organic solvents and insoluble in water.[6] The hydroxymethyl group may slightly increase aqueous solubility compared to the parent benzothiophene.
pKa Not availableThe hydroxyl proton is expected to have a pKa typical of benzylic alcohols.

Synthesis and Reactivity

The synthesis of this compound and the reactivity of its core structure are crucial for its use as a building block in more complex molecules.

Synthetic Approaches

A plausible synthetic route could involve:

  • Preparation of a substituted thiophenol: Starting from a brominated benzene derivative.

  • Reaction with an appropriate C2 synthon: Such as a protected α-haloacetaldehyde or a related electrophile.

  • Intramolecular cyclization: To form the benzothiophene ring.

  • Functional group interconversion: Reduction of a 2-formyl or 2-carboxy group to the desired 2-hydroxymethyl group.

The following diagram illustrates a generalized synthetic workflow for substituted benzothiophenes.

G A Substituted Thiophenol C Alkylation A->C B C2 Electrophile B->C D Intramolecular Cyclization C->D Acid catalyst E Substituted Benzothiophene D->E F Functional Group Modification E->F e.g., Reduction G This compound F->G

Caption: Generalized synthetic workflow for substituted benzothiophenes.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three main components: the benzothiophene ring, the hydroxymethyl group, and the bromine atom.

  • Benzothiophene Ring: The benzothiophene system can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents. The sulfur atom can also be oxidized to a sulfoxide or sulfone, which can modulate the electronic properties of the ring system.[8]

  • Hydroxymethyl Group: The primary alcohol at the 2-position is a versatile functional group. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions.

  • Bromine Atom: The bromine atom on the benzene ring is a key site for modification via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, providing a powerful tool for generating molecular diversity.

The following diagram illustrates the key reactive sites and potential transformations of the molecule.

G cluster_0 This compound cluster_1 Reactions at Hydroxymethyl Group cluster_2 Reactions at Bromine Atom cluster_3 Reactions of the Ring Molecule Oxidation Oxidation Molecule->Oxidation [O] Esterification Esterification Molecule->Esterification RCOOH Substitution Substitution Molecule->Substitution PBr3, SOCl2 Suzuki_Coupling Suzuki Coupling Molecule->Suzuki_Coupling ArB(OH)2, Pd cat. Heck_Coupling Heck Coupling Molecule->Heck_Coupling Alkene, Pd cat. Electrophilic_Sub Electrophilic Substitution Molecule->Electrophilic_Sub E+ Sulfur_Oxidation Sulfur Oxidation Molecule->Sulfur_Oxidation m-CPBA

Caption: Reactivity map of this compound.

Experimental Protocols

Due to the lack of specific experimental data in the literature for this compound, this section provides generalized, yet detailed, protocols for the characterization of similar organic compounds. These can be adapted by researchers for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Instrumentation: 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition (¹H NMR):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: ~16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-5 seconds.

Data Acquisition (¹³C NMR):

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: ~240 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

Expected ¹H NMR Spectral Features:

  • Signals in the aromatic region (7-8 ppm) corresponding to the protons on the benzothiophene ring system.

  • A singlet or doublet for the methylene protons of the hydroxymethyl group (~4.5-5.0 ppm).

  • A broad singlet for the hydroxyl proton, the chemical shift of which will be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

  • Signals in the aromatic region (~120-140 ppm).

  • A signal for the methylene carbon (~60-65 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive or negative, depending on the desired adduct.

  • Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).

Expected Mass Spectrum Features:

  • The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.

  • Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[9]

  • Fragmentation patterns may include the loss of the hydroxymethyl group or cleavage of the benzothiophene ring. The fragmentation of unoxidized benzothiophenes is often dominated by the loss of C₂H₂ and CS units.[10]

Applications in Drug Discovery and Materials Science

The benzothiophene scaffold is a cornerstone in the development of various therapeutic agents.[2][3][4] Derivatives have shown a wide array of pharmacological activities, including:

  • Anticancer: Some benzothiophene derivatives act as tubulin polymerization inhibitors or show efficacy against various cancer cell lines.[11]

  • Anti-inflammatory: The scaffold is present in drugs that target inflammatory pathways.[12]

  • Antimicrobial and Antifungal: Benzothiophene-based compounds have been developed to combat various pathogens.[2][5]

  • Neuroprotective: Certain derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[12]

The specific compound, this compound, serves as a valuable intermediate for the synthesis of more complex molecules with tailored biological activities. The bromine atom at the 7-position allows for the strategic introduction of substituents to probe SAR and optimize drug-like properties.

In the realm of materials science, the benzothiophene core is of interest for the development of organic semiconductors and other electronic materials due to its aromatic and electron-rich nature.[6]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves/eye protection/face protection.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for the synthesis of diverse and complex molecules. While specific experimental data for this compound is not extensively documented, this guide provides a comprehensive overview based on the known chemistry of the benzothiophene scaffold and its derivatives. Further research into the synthesis, characterization, and biological evaluation of novel compounds derived from this compound is warranted to fully explore its therapeutic and technological potential.

References

An In-depth Technical Guide to (7-Bromobenzo[b]thiophen-2-yl)methanol (CAS Number: 1171926-64-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Key Heterocyclic Building Block

The landscape of modern medicinal chemistry and materials science is intricately shaped by the availability and understanding of versatile molecular scaffolds. Among these, heterocyclic compounds, particularly those containing sulfur, have consistently demonstrated significant therapeutic and functional potential. This guide focuses on a specific, yet promising, member of the benzothiophene family: (7-Bromobenzo[b]thiophen-2-yl)methanol (CAS No. 1171926-64-9). While in-depth, publicly available research on this exact molecule is nascent, its structural motifs suggest a wealth of possibilities for further investigation and application. This document serves as a comprehensive resource, consolidating available data and providing a scientifically grounded perspective on its properties, synthesis, and potential applications, thereby empowering researchers to unlock its full potential.

Molecular Structure and Chemical Identity

(7-Bromobenzo[b]thiophen-2-yl)methanol is a substituted benzothiophene, a class of bicyclic heterocyclic compounds where a benzene ring is fused to a thiophene ring. The defining features of this molecule are a bromine atom at the 7-position of the benzothiophene core and a hydroxymethyl group at the 2-position.

Systematic IUPAC Name: (7-Bromo-1-benzothiophen-2-yl)methanol

Synonyms:

  • 7-Bromobenzo[b]thiophene-2-methanol

  • (7-Bromo-1-benzothien-2-yl)methanol

Molecular Structure:

G A 7-Bromobenzo[b]thiophene-2-carbaldehyde B (7-Bromobenzo[b]thiophen-2-yl)methanol A->B Reduction (e.g., NaBH₄, MeOH) G A (7-Bromobenzo[b]thiophen-2-yl)methanol B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B Br at C7 C Oxidation A->C CH₂OH at C2 D Etherification/Esterification A->D CH₂OH at C2 E Diverse Library of Novel Compounds B->E C->E D->E

An In-depth Technical Guide to (7-Bromo-1-benzothiophen-2-yl)methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the benzothiophene scaffold is a "privileged structure," a recurring motif in a multitude of biologically active compounds and functional organic materials.[1][2][3] Its rigid, planar structure and the presence of a sulfur heteroatom confer unique electronic and lipophilic properties, making it an ideal framework for designing molecules that can effectively interact with biological targets.[4][5]

This technical guide focuses on a specific, highly functionalized derivative: (7-Bromo-1-benzothiophen-2-yl)methanol . The strategic placement of a bromine atom at the 7-position and a hydroxymethyl group at the 2-position transforms the core benzothiophene into a versatile and reactive building block. The bromine atom serves as a synthetic handle for advanced cross-coupling reactions, while the methanol moiety offers a site for esterification, etherification, or oxidation. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis, and a discussion of its applications for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

The identity and purity of a chemical intermediate are paramount for its successful application in complex synthetic pathways. The key properties of this compound are summarized below, providing a foundational dataset for its use.

Chemical Structure:

Chemical structure of this compound. This is a placeholder image and should be replaced with the actual structure.

Figure 1. 2D Structure of this compound.

Data Summary Table:

PropertyValueSource
IUPAC Name This compound-
Synonyms 7-Bromo-2-(hydroxymethyl)-1-benzothiophene-
CAS Number 1171926-64-9[6]
Molecular Formula C₉H₇BrOS-
Molecular Weight 243.12 g/mol Calculated
Monoisotopic Mass 241.9401 Da-
Predicted XLogP3 2.8-
Topological Polar Surface Area 48.5 Ų-
Form Solid (Predicted)-

Synthetic Strategy and Experimental Protocol

The synthesis of this compound can be efficiently achieved through the selective reduction of its corresponding aldehyde, 7-bromobenzo[b]thiophene-2-carbaldehyde. This approach is favored due to the commercial availability of the aldehyde precursor and the high-yielding, chemoselective nature of the reduction reaction.

Causality in Experimental Design:

The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate. It is a mild and selective reagent that readily reduces aldehydes to primary alcohols without affecting other potentially reducible groups on the aromatic core under standard conditions. Methanol is chosen as the solvent due to its ability to dissolve both the organic substrate and the borohydride reagent, and its protic nature facilitates the quenching of the intermediate borate ester to yield the final alcohol product. The reaction is performed at a low temperature (0°C) initially to moderate the exothermic reaction rate and prevent potential side reactions, ensuring a clean conversion.

Detailed Experimental Protocol: Reduction of 7-bromobenzo[b]thiophene-2-carbaldehyde

Materials:

  • 7-bromobenzo[b]thiophene-2-carbaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: A 100 mL round-bottom flask is charged with 7-bromobenzo[b]thiophene-2-carbaldehyde (e.g., 2.41 g, 10 mmol) and anhydrous methanol (40 mL). The mixture is stirred at room temperature until the aldehyde is fully dissolved.

  • Reduction: The flask is cooled in an ice bath to 0°C. Sodium borohydride (e.g., 0.57 g, 15 mmol) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

  • Workup and Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0°C until gas evolution ceases and the pH is neutral (~7).

  • Extraction: The methanol is removed under reduced pressure using a rotary evaporator. The resulting aqueous residue is diluted with water (50 mL) and extracted with dichloromethane (3 x 50 mL).

  • Washing: The combined organic layers are washed sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Reduction cluster_workup Step 3: Workup & Purification Start Dissolve 7-bromobenzo[b]thiophene- 2-carbaldehyde in Methanol Cool Cool to 0°C Start->Cool Add_NaBH4 Add NaBH₄ Portion-wise Cool->Add_NaBH4 Stir Stir at 0°C, then RT Add_NaBH4->Stir Quench Quench with 1M HCl Stir->Quench TLC Monitoring Concentrate Remove Methanol Quench->Concentrate Extract Extract with DCM Concentrate->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Purify Purify (Recrystallization/Chromatography) Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Validation: A Self-Validating System

Confirming the structure and purity of the synthesized compound is a critical step. The following spectroscopic signatures serve as a self-validating checklist for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • Aromatic Protons (3H): Signals in the range of δ 7.2-7.9 ppm. Due to the substitution pattern, these protons on the benzene ring will appear as a complex multiplet or a set of doublets and triplets.

    • Thiophene Proton (1H): A singlet around δ 7.1-7.3 ppm for the proton at the 3-position of the thiophene ring.

    • Methylene Protons (2H): A singlet at approximately δ 4.8-5.0 ppm, corresponding to the -CH₂- group adjacent to the aromatic ring and the hydroxyl group.

    • Hydroxyl Proton (1H): A broad singlet that can appear over a wide range (δ 1.5-3.0 ppm), which will exchange upon addition of D₂O.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show 9 distinct signals for the 9 carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, aliphatic, attached to heteroatoms).

  • Mass Spectrometry (MS):

    • Molecular Ion Peak: The key diagnostic feature is the molecular ion peak (M⁺). Due to the presence of a single bromine atom, this will appear as two peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M⁺ and M+2). This isotopic signature is definitive proof of a monobrominated compound.

    • Fragmentation: A prominent fragment would be the loss of the hydroxymethyl group (-CH₂OH), resulting in a strong peak corresponding to the 7-bromobenzothienyl cation.

Applications in Drug Discovery and Chemical Synthesis

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

  • Scaffold for Cross-Coupling: The C7-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the direct and modular installation of diverse aryl, alkyl, alkynyl, or amino substituents, enabling the rapid generation of compound libraries for high-throughput screening in drug discovery programs. The benzothiophene core is found in drugs like the osteoporosis treatment Raloxifene and the asthma medication Zileuton , highlighting the therapeutic relevance of this scaffold.[5]

  • Derivatization of the Hydroxyl Group: The primary alcohol can be easily oxidized to the corresponding aldehyde, a precursor for imines, or further to a carboxylic acid, a key functional group for interacting with biological targets.[7] Alternatively, it can undergo esterification or etherification to modulate the molecule's solubility, cell permeability, and pharmacokinetic properties.

  • Fragment-Based Drug Design (FBDD): As a "fragment," this molecule combines key recognition elements (aromatic system, hydrogen bond donor/acceptor) with a vector for synthetic elaboration (the bromine atom). It can be used in screening campaigns to identify initial low-affinity hits that can then be "grown" into potent leads by building off the C7 position.

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by its structural and functional group arrangement. Its synthesis is straightforward, and its identity can be rigorously confirmed through standard analytical techniques. For researchers and drug development professionals, this compound offers a reliable and versatile starting point for the synthesis of complex molecules targeting a wide array of diseases, from cancer to inflammatory conditions.[3][4] Its strategic design embodies the principles of modern synthetic chemistry, where intermediates are not just stepping stones but enablers of molecular diversity and innovation.

References

An In-depth Technical Guide to the Solubility of (7-Bromo-1-benzothiophen-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of (7-Bromo-1-benzothiophen-2-yl)methanol in a range of organic solvents. Recognizing the scarcity of publicly available empirical data for this specific compound, this document emphasizes a foundational approach. It begins with a theoretical assessment of solubility based on the molecule's structural and physicochemical properties. Subsequently, it offers detailed, field-proven experimental protocols for the quantitative determination of both thermodynamic and kinetic solubility, critical parameters in drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to systematically approach the solubility assessment of this compound and similar novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] It dictates the achievable concentration in solution, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties, as well as the feasibility of formulation development. For a compound like this compound, a substituted benzothiophene derivative of interest in medicinal chemistry, a thorough understanding of its solubility profile is a prerequisite for advancing its development.

This guide will first deconstruct the molecular structure of this compound to predict its solubility behavior. Following this theoretical analysis, we will present robust experimental protocols to quantitatively measure its solubility, ensuring data integrity and reproducibility.

Physicochemical Properties of this compound

PropertyValue/InformationSource
IUPAC Name This compoundPubChem
Molecular Formula C₉H₇BrOSPubChem[2]
Molecular Weight 243.12 g/mol Guidechem[3]
CAS Number 1171926-64-9-
Predicted pKa 13.69 ± 0.10 (for the hydroxyl group)Guidechem[3]
Predicted XLogP3-AA 2.8Guidechem[3]

The predicted pKa suggests the hydroxyl group is weakly acidic, while the predicted octanol-water partition coefficient (XLogP3-AA) indicates a moderate degree of lipophilicity.

Theoretical Solubility Assessment: A "Like Dissolves Like" Approach

The adage "like dissolves like" remains a fundamental principle in predicting solubility.[4][5][6] This principle is rooted in the idea that substances with similar intermolecular forces are more likely to be soluble in one another. The polarity of both the solute and the solvent is a key determinant of these forces.[7][8]

The structure of this compound contains both polar and non-polar regions, which will dictate its solubility in various organic solvents.[9]

  • Polar Characteristics : The primary contributor to the molecule's polarity is the hydroxymethyl group (-CH₂OH). This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents.[1][10]

  • Non-polar Characteristics : The benzothiophene core, a bicyclic aromatic system, and the bromo-substituent are largely non-polar and will favor interactions with non-polar solvents through van der Waals forces.

Based on this analysis, we can predict the following solubility trends:

  • High Solubility Expected in:

    • Polar Protic Solvents: Such as methanol, ethanol, and isopropanol. The hydroxyl group of these solvents can form strong hydrogen bonds with the hydroxymethyl group of the solute.

    • Polar Aprotic Solvents: Such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. These solvents can act as hydrogen bond acceptors, interacting favorably with the solute's hydroxyl group.[5]

  • Moderate Solubility Expected in:

    • Slightly Polar Solvents: Such as dichloromethane and chloroform. While less polar, they can still engage in dipole-dipole interactions.

  • Low to Negligible Solubility Expected in:

    • Non-polar Solvents: Such as hexanes, cyclohexane, and toluene. The non-polar nature of these solvents will not effectively solvate the polar hydroxymethyl group.[7]

The following diagram illustrates the key structural features influencing the solubility of this compound.

G cluster_molecule This compound cluster_solvents Solvent Interactions benzothiophene Benzothiophene Core (Non-polar, Aromatic) bromo Bromo Group (Increases Lipophilicity) methanol_group Hydroxymethyl Group (-CH₂OH) (Polar, H-bond donor/acceptor) non_polar Non-polar Solvents (e.g., Hexane, Toluene) Weak van der Waals forces benzothiophene->non_polar Low Solubility bromo->non_polar polar_protic Polar Protic Solvents (e.g., Methanol, Ethanol) Strong H-bonding methanol_group->polar_protic High Solubility polar_aprotic Polar Aprotic Solvents (e.g., DMSO, Acetone) H-bond accepting methanol_group->polar_aprotic High to Moderate Solubility

Caption: Predicted solubility based on molecular features.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate solubility data. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[11][12][13]

Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is a fundamental property of the compound in its most stable solid form.[12][14]

  • Kinetic Solubility is the concentration at which a compound, initially dissolved in an organic solvent (like DMSO), precipitates when added to an aqueous buffer. This measurement is often higher than thermodynamic solubility due to the formation of supersaturated solutions and is highly dependent on the experimental conditions.[11][13][14]

The following diagram outlines the conceptual workflow for determining both types of solubility.

G cluster_thermo Thermodynamic Workflow cluster_kinetic Kinetic Workflow start Start: this compound (solid) thermo_sol Thermodynamic Solubility (Equilibrium) start->thermo_sol kinetic_sol Kinetic Solubility (Precipitation from DMSO stock) start->kinetic_sol thermo1 Add excess solid to solvent thermo_sol->thermo1 kinetic1 Prepare high-concentration DMSO stock kinetic_sol->kinetic1 thermo2 Equilibrate (e.g., 24-48h with shaking) thermo1->thermo2 thermo3 Separate solid and liquid phases (Centrifugation/Filtration) thermo2->thermo3 thermo4 Quantify concentration in supernatant (e.g., HPLC-UV) thermo3->thermo4 end Solubility Data (mg/mL or µM) thermo4->end kinetic2 Add stock to aqueous buffer kinetic1->kinetic2 kinetic3 Incubate (shorter time, e.g., 2h) kinetic2->kinetic3 kinetic4 Measure precipitation/turbidity (Nephelometry or HPLC after filtration) kinetic3->kinetic4 kinetic4->end

Caption: Workflow for determining solubility.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[15][16]

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[17][18]

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[15][16]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.[19][20]

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Thermodynamic Solubility of this compound at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Observations
Methanol5.1[Experimental Data][Experimental Data][e.g., Clear solution]
Ethanol4.3[Experimental Data][Experimental Data][e.g., Clear solution]
Acetone5.1[Experimental Data][Experimental Data][e.g., Clear solution]
Dichloromethane3.1[Experimental Data][Experimental Data][e.g., Slightly hazy]
Toluene2.4[Experimental Data][Experimental Data][e.g., Undissolved solid]
Hexane0.1[Experimental Data][Experimental Data][e.g., Insoluble]

Conclusion

This technical guide provides a comprehensive strategy for assessing the solubility of this compound in organic solvents. By integrating theoretical predictions based on molecular structure with robust experimental protocols, researchers can generate the reliable solubility data necessary for informed decision-making in drug discovery and development. The methodologies outlined herein are not only applicable to the title compound but also serve as a valuable template for characterizing the solubility of other novel chemical entities.

References

Health and safety information for (7-Bromo-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety of (7-Bromo-1-benzothiophen-2-yl)methanol

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. As a Senior Application Scientist, my objective is not merely to list procedures but to provide a foundational understanding of the risks and the scientific rationale behind the recommended safety protocols. This compound, while a valuable intermediate in synthetic chemistry, necessitates careful and informed handling due to its inherent hazardous properties.

Chemical Identification and Physical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is a solid organic compound whose identity and known physical characteristics are summarized below. The lack of extensive physical data in publicly available literature underscores the need for a cautious approach, treating it with the full respect due to a novel or under-characterized substance.

Table 1: Chemical and Physical Properties of this compound

Property Value Source(s)
IUPAC Name This compound [1][2]
CAS Number 113378-90-2 (or 1171926-64-9, note on CAS) [1][3][4][5]
Molecular Formula C₉H₇BrOS [1][2]
Molecular Weight 243.12 g/mol [1]
Physical State Solid [6]

| Appearance | Data not consistently available; related compounds are often off-white to beige solids. |[7] |

A Note on CAS Numbers: Multiple CAS numbers (e.g., 1171926-64-9 and 93103-83-4) appear in supplier databases for this chemical structure. Researchers should verify the CAS number associated with their specific lot.[4][5]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. This compound is classified with several key hazards that dictate the necessary handling precautions.[3][6]

Table 2: GHS Hazard Classification for this compound | Hazard Class | GHS Category | Hazard Statement | Pictogram | | :--- | :--- | :--- | :--- | | Skin Irritation | Category 2 | H315 : Causes skin irritation. |

alt text
| | Eye Irritation | Category 2A | H319 : Causes serious eye irritation. |
alt text
| | Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 : May cause respiratory irritation. |
alt text
|

Expert Interpretation of GHS Hazards:

  • H315 (Skin Irritation): Direct contact with the solid or solutions can cause localized inflammation, characterized by redness, itching, or scaling.[6] This is a common hazard for functionalized aromatic compounds. The causality lies in the chemical's ability to disrupt the lipid barrier of the skin, leading to an inflammatory response.

  • H319 (Serious Eye Irritation): This is a more significant concern than skin irritation. Accidental introduction of even small amounts of dust or splashes into the eye can cause pain, redness, and potentially severe damage.[6] The chemical structure is capable of reacting with proteins and lipids in the eye tissue.

  • H335 (Respiratory Irritation): Inhalation of airborne dust or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, or inflammation.[6] This is particularly relevant when handling the powdered solid.

Proactive Risk Management: The Hierarchy of Controls

Trustworthy safety protocols are not just about personal protective equipment (PPE). A systematic approach, known as the Hierarchy of Controls, prioritizes strategies that eliminate or reduce the hazard at its source. This is a self-validating system because it builds in safety at multiple levels.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Is the compound essential? Substitution Substitution Can a less hazardous reagent be used? Elimination->Substitution Engineering Engineering Controls Isolate people from the hazard. (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls Change the way people work. (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Protect the worker with personal equipment. Administrative->PPE Spill_Response_Workflow cluster_1 Emergency Spill Response Protocol Start Spill Occurs Assess Assess Risk (Size, Location, Volatility) Start->Assess Evacuate Evacuate Area Alert Supervisor / EHS Assess->Evacuate Large Spill or Unsure Contain Contain Spill (If trained & safe to do so) Assess->Contain Small & Controllable End Spill Managed Evacuate->End Absorb Cover with Inert Absorbent (e.g., Vermiculite, Sand) Contain->Absorb Collect Collect Material Use non-sparking tools Absorb->Collect Package Package in Labeled Hazardous Waste Container Collect->Package Decontaminate Decontaminate Area & Equipment Package->Decontaminate Decontaminate->End

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Substituted Benzothiophenes Utilizing (7-Bromo-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold and the Strategic Role of (7-Bromo-1-benzothiophen-2-yl)methanol

The benzothiophene motif is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2][3] Its rigid, planar structure and electron-rich nature allow for a multitude of interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The development of efficient and versatile synthetic routes to access functionally diverse benzothiophene derivatives is therefore a critical endeavor for researchers in drug discovery and chemical biology.

This compound emerges as a highly strategic starting material for the synthesis of 2,7-disubstituted benzothiophenes. This bifunctional building block offers two distinct and orthogonal sites for chemical modification: the hydroxymethyl group at the C2 position and the bromo substituent at the C7 position. This allows for a modular and systematic approach to the synthesis of a library of analogues, enabling detailed structure-activity relationship (SAR) studies. The hydroxymethyl group can be readily transformed into a variety of other functionalities, while the bromine atom serves as a versatile handle for modern palladium-catalyzed cross-coupling reactions.

This comprehensive guide provides detailed protocols and technical insights for the utilization of this compound in the synthesis of a diverse array of substituted benzothiophenes. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers to troubleshoot and modify these methods for their specific synthetic targets.

Synthetic Strategy Overview

The synthetic utility of this compound lies in the sequential or orthogonal functionalization of its two reactive sites. A general workflow can be envisioned as follows:

G A This compound B Oxidation of C2-Hydroxymethyl Group A->B Path A D Cross-Coupling at C7-Bromo Position A->D Path B C 7-Bromo-1-benzothiophene-2-carbaldehyde B->C H Cross-Coupling at C7-Bromo Position C->H E 2-Hydroxymethyl-7-substituted-1-benzothiophene D->E J Further functionalization of C2-hydroxymethyl E->J F Further functionalization of C2-aldehyde G 2,7-Disubstituted Benzothiophene F->G I 2-Aldehyde-7-substituted-1-benzothiophene H->I I->F K 2,7-Disubstituted Benzothiophene J->K

Caption: General synthetic pathways from this compound.

Part 1: Modification of the C2-Hydroxymethyl Group

The hydroxymethyl group at the C2 position is a versatile functional handle that can be readily oxidized to the corresponding aldehyde, which can then serve as a precursor for a wide range of subsequent transformations.

Protocol 1: Oxidation to 7-Bromo-1-benzothiophene-2-carbaldehyde

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For this specific substrate, manganese dioxide (MnO₂) is a mild and effective oxidizing agent that selectively oxidizes the benzylic alcohol without affecting the bromo-substituted aromatic ring.

Rationale for Experimental Choices:

  • Manganese Dioxide (MnO₂): A mild and chemoselective oxidizing agent for allylic and benzylic alcohols. Its heterogeneous nature simplifies the work-up procedure, as the excess reagent and manganese byproducts can be removed by simple filtration.

  • Dichloromethane (DCM): An inert solvent that is suitable for this oxidation and allows for easy filtration of the solid MnO₂.

  • Room Temperature: The reaction proceeds efficiently at ambient temperature, avoiding potential side reactions that might occur at elevated temperatures.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add activated manganese dioxide (10.0 eq).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7-Bromo-1-benzothiophene-2-carbaldehyde as a solid.[5][6]

ReagentMolar RatioPurpose
This compound1.0 eqStarting material
Manganese Dioxide (activated)10.0 eqOxidizing agent
Dichloromethane (DCM)-Solvent
Celite®-Filtration aid
Silica Gel-Stationary phase for column chromatography

Part 2: Functionalization of the C7-Bromo Position via Palladium-Catalyzed Cross-Coupling

The bromine atom at the C7 position is a key functional group that enables the introduction of a wide variety of substituents through palladium-catalyzed cross-coupling reactions. This section provides detailed protocols for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7] This reaction is tolerant of a wide range of functional groups and is a cornerstone of modern organic synthesis.

Rationale for Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): These are common and effective catalysts for Suzuki couplings. The choice of catalyst and ligand can influence the reaction efficiency and should be optimized for specific substrates.[8][9]

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for the activation of the organoboron species and for the overall catalytic cycle. The choice of base can significantly impact the reaction outcome.[8]

  • Solvent System (e.g., Dioxane/Water, Toluene/Water): A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

G A Start with this compound B Add Aryl/Heteroaryl Boronic Acid (1.2 eq) A->B C Add Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) B->C D Add Base (e.g., K₂CO₃, 2.0 eq) C->D E Add Solvent (e.g., Dioxane/H₂O) D->E F Heat under Inert Atmosphere (e.g., 80-100 °C) E->F G Monitor by TLC/LC-MS F->G H Aqueous Work-up and Extraction G->H I Purify by Column Chromatography H->I J Obtain 7-Aryl/Heteroaryl-1-benzothiophen-2-yl)methanol I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (Argon or Nitrogen) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 7-substituted benzothiophene derivative.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)A robust and commonly used catalyst for Suzuki coupling.
Base K₂CO₃ (2.0 eq)A common and effective base for activating the boronic acid.
Solvent 1,4-Dioxane/H₂O (4:1)A solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Argon or Nitrogen)Prevents the oxidation and deactivation of the palladium catalyst.
Protocol 3: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to important structural motifs in medicinal chemistry and materials science.[10][11][12][13]

Rationale for Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): A common pre-catalyst for Sonogashira reactions.

  • Copper(I) Co-catalyst (e.g., CuI): Crucial for the activation of the terminal alkyne.[13]

  • Amine Base (e.g., Triethylamine, Diisopropylamine): Acts as both a base and a solvent in many cases, and it is essential for the catalytic cycle.

  • Anhydrous and Anaerobic Conditions: Necessary to prevent side reactions and catalyst deactivation.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous amine base (e.g., triethylamine) as the solvent, followed by the terminal alkyne (1.2-1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)A standard and effective palladium catalyst for Sonogashira couplings.
Co-catalyst CuI (5 mol%)Activates the alkyne for transmetalation to the palladium center.
Base/Solvent TriethylamineActs as a base to neutralize the HBr byproduct and as a solvent.
Temperature Room Temperature to 50 °CMild conditions are often sufficient for this reaction, minimizing side product formation.
Atmosphere Inert (Argon or Nitrogen)Protects the catalysts and reagents from air and moisture.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.[14][15][16][17]

Rationale for Experimental Choices:

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃): A common and effective source of palladium(0).

  • Ligand (e.g., Xantphos, BINAP): The choice of ligand is critical for the success of the Buchwald-Hartwig amination and depends on the specific amine and aryl halide substrates.[14]

  • Base (e.g., NaOt-Bu, Cs₂CO₃): A strong, non-nucleophilic base is required for the deprotonation of the amine.[16]

  • Anhydrous and Anaerobic Conditions: Essential for maintaining the activity of the catalytic system.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq) to a flame-dried Schlenk flask.

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, quench with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ (1.5 mol%)A reliable palladium(0) source for Buchwald-Hartwig amination.
Ligand Xantphos (3 mol%)A bulky, electron-rich ligand that promotes the reductive elimination step.
Base NaOt-Bu (1.4 eq)A strong, non-nucleophilic base that facilitates the deprotonation of the amine.
Solvent TolueneAn inert, high-boiling solvent suitable for this transformation.
Temperature 100 °CEnsures a reasonable reaction rate for a variety of amine substrates.
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing catalyst decomposition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted benzothiophenes. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. By strategically combining the functionalization of the C2-hydroxymethyl group and the C7-bromo position, a diverse library of novel benzothiophene derivatives can be efficiently synthesized for applications in drug discovery and materials science. The provided rationale behind the experimental choices should empower researchers to adapt and optimize these methods for their specific synthetic goals.

References

Application Notes: (7-Bromo-1-benzothiophen-2-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzothiophene Scaffold

The benzothiophene core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous molecules like tryptophan and its ability to engage in various biological interactions.[1][2] This bicyclic system, comprising a benzene ring fused to a thiophene ring, serves as the foundation for numerous approved drugs and clinical candidates.[2][3] Benzothiophene derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][3][4] The scaffold's utility stems from its rigid structure and the electron-rich sulfur atom, which can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions within enzyme active sites.[2]

(7-Bromo-1-benzothiophen-2-yl)methanol emerges as a particularly valuable and versatile building block for drug discovery. Its strategic design incorporates two distinct and orthogonally reactive functional handles:

  • A primary alcohol at the 2-position, which can be readily oxidized or converted into other functional groups.

  • A bromo substituent at the 7-position, perfectly poised for modern transition-metal-catalyzed cross-coupling reactions.

This dual functionality allows for the systematic and controlled elaboration of the benzothiophene core, enabling medicinal chemists to explore structure-activity relationships (SAR) with precision and efficiency. This guide provides an in-depth overview of the applications of this key intermediate, complete with field-tested protocols and expert insights.

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is fundamental to its successful application in synthesis.

PropertyValueSource/Notes
CAS Number 1171926-64-9[5][6]
Molecular Formula C₉H₇BrOSCalculated
Molecular Weight 243.12 g/mol Calculated
Appearance Off-white to light yellow solidTypical Observation
Solubility Soluble in DCM, THF, DMF, DMSO. Sparingly soluble in alcohols. Insoluble in water.Laboratory Experience
Storage Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Recommend storage at 2-8°C under an inert atmosphere.Standard practice for aryl bromides.

Core Synthetic Strategy: A Dual-Axis Approach

The primary utility of this compound lies in its capacity for selective, stepwise diversification at two key positions. This allows for a modular approach to library synthesis, where complexity and diversity can be introduced systematically.

G cluster_0 Axis 1: C7-Br Bond Functionalization cluster_1 Axis 2: C2-CH2OH Group Transformation start This compound pos7 Palladium-Catalyzed Cross-Coupling start->pos7 Modify Position 7 pos2 Hydroxymethyl Modification start->pos2 Modify Position 2 suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) pos7->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) pos7->sonogashira buchwald Buchwald-Hartwig (Amines, Amides) pos7->buchwald final_lib Target Molecule Library (e.g., Kinase Inhibitors) suzuki->final_lib Diverse Scaffolds sonogashira->final_lib buchwald->final_lib oxidation Oxidation (Aldehyde, Carboxylic Acid) pos2->oxidation ester Esterification / Etherification (Linker Attachment) pos2->ester halide Halogenation (e.g., SOCl2) (SN2 Precursor) pos2->halide oxidation->final_lib ester->final_lib halide->final_lib G start This compound step1 Oxidation (e.g., MnO2) Yields Aldehyde start->step1 step2 Condensation / Cyclization (e.g., with Guanidine) Forms Fused Pyrimidine step1->step2 step3 Suzuki Coupling (R-B(OH)2, Pd catalyst) Installs Diversity Element step2->step3 final Benzothieno[3,2-d]pyrimidin-4-one Kinase Inhibitor Core step3->final

References

Protocol for the Selective Oxidation of (7-Bromo-1-benzothiophen-2-yl)methanol to its Corresponding Aldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in heterocyclic chemistry and active pharmaceutical ingredient (API) synthesis.

Abstract

This application note provides detailed, field-proven protocols for the selective oxidation of the primary alcohol, (7-Bromo-1-benzothiophen-2-yl)methanol, to the valuable synthetic intermediate, 7-Bromo-1-benzothiophene-2-carbaldehyde. We present two robust, mild, and high-yielding methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. The rationale behind reagent selection, critical process parameters, and mechanistic insights are discussed to ensure reproducible and scalable results. This guide is intended to equip researchers with the necessary technical details to confidently execute this key synthetic transformation.

Introduction: The Synthetic Utility of 7-Bromo-1-benzothiophene-2-carbaldehyde

7-Bromo-1-benzothiophene-2-carbaldehyde is a crucial building block in medicinal chemistry and materials science. The benzothiophene core is a privileged scaffold found in numerous biologically active compounds, and the presence of a bromine atom at the 7-position offers a versatile handle for further functionalization through cross-coupling reactions. The aldehyde group at the 2-position is highly reactive and serves as a linchpin for constructing more complex molecular architectures, including Schiff bases, hydrazones, and other derivatives.[1][2] The synthesis of this aldehyde is commonly achieved through the oxidation of its corresponding primary alcohol, this compound.[3][4]

The challenge in this transformation lies in achieving selective oxidation to the aldehyde without over-oxidation to the carboxylic acid.[5][6] Strong oxidizing agents like chromic acid or potassium permanganate are generally unsuitable for this purpose with sensitive heterocyclic substrates.[7] Therefore, mild and selective oxidation methods are paramount. This document details two such methodologies: the Swern oxidation, which utilizes an activated dimethyl sulfoxide (DMSO) species, and the Dess-Martin oxidation, which employs a hypervalent iodine reagent.[5][8][9]

Comparative Overview of Featured Oxidation Protocols

Both the Swern and Dess-Martin oxidations are highly effective for the conversion of primary alcohols to aldehydes. The choice between them often depends on factors such as substrate sensitivity, available laboratory equipment, and tolerance for specific byproducts.

ParameterSwern OxidationDess-Martin Oxidation
Oxidizing Agent Dimethyl sulfoxide (DMSO), activated with oxalyl chlorideDess-Martin Periodinane (DMP)
Reaction Temperature Low temperature required (-78 °C)Typically room temperature
Key Byproducts Dimethyl sulfide (malodorous), CO, CO₂Acetic acid, 2-iodoxybenzoic acid (IBX)
Workup Complexity Requires careful quenching and washing to remove byproductsGenerally simpler, often involving filtration and washing
Advantages Cost-effective reagents, high yields, wide functional group tolerance.[5][9]Mild conditions, rapid reaction times, no toxic heavy metals.[8]
Disadvantages Production of foul-smelling dimethyl sulfide, requires cryogenic conditions.[5]DMP can be shock-sensitive and requires careful handling.[10]

Protocol 1: Swern Oxidation of this compound

The Swern oxidation is a classic and reliable method that proceeds via the formation of a chloro(dimethyl)sulfonium chloride intermediate, which then reacts with the alcohol.[9] A subsequent base-mediated elimination yields the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[9]

Mechanistic Rationale

The reaction is initiated by the activation of DMSO with oxalyl chloride at very low temperatures (-78 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride. This species is then attacked by the nucleophilic hydroxyl group of this compound. The addition of a hindered base, such as triethylamine, facilitates an intramolecular E2-like elimination to furnish the aldehyde product.[6] The low temperature is critical to prevent side reactions and decomposition of the active oxidant.

Experimental Workflow Diagram

Swern_Oxidation_Workflow cluster_prep Reagent Preparation and Activation cluster_reaction Oxidation Reaction cluster_workup Workup and Purification A Dissolve Oxalyl Chloride in anhydrous DCM B Add DMSO dropwise at -78 °C A->B 1.1 eq. C Stir for 15 min to form active oxidant B->C D Add this compound in anhydrous DCM dropwise at -78 °C C->D E Stir for 30 min D->E F Add Triethylamine (TEA) dropwise at -78 °C E->F 5 eq. G Warm to room temperature over 1 hour F->G H Quench with H₂O G->H I Extract with DCM H->I J Wash organic layer with dil. HCl, NaHCO₃, brine I->J K Dry over Na₂SO₄, filter, concentrate J->K L Purify by column chromatography K->L

Caption: Workflow for the Swern oxidation of this compound.

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 5 mL per mmol of alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.

  • DMSO Addition: In a separate flame-dried flask, dissolve dimethyl sulfoxide (DMSO, 2.7 equivalents) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture for 15 minutes.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (TEA, 7.0 equivalents) dropwise to the flask. A thick white precipitate will form.

  • Warming and Quenching: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour. Quench the reaction by adding water.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 7-Bromo-1-benzothiophene-2-carbaldehyde as a solid.[3]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method that employs a hypervalent iodine(V) reagent.[11] It is particularly advantageous for sensitive substrates due to its neutral pH and ambient temperature conditions.[8][12]

Mechanistic Rationale

The reaction mechanism involves the initial ligand exchange between the alcohol and an acetate group on the Dess-Martin periodinane.[12] This is followed by an intramolecular proton transfer and a concerted elimination pathway, which releases the aldehyde, acetic acid, and the reduced iodine(III) byproduct.[12] The reaction is typically fast and clean.

Experimental Workflow Diagram

DMP_Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Workup and Purification A Dissolve this compound in anhydrous DCM B Add Dess-Martin Periodinane (DMP) A->B 1.2 eq. C Stir at room temperature for 1-2 hours B->C D Monitor reaction by TLC C->D E Dilute with Et₂O D->E Upon completion F Add saturated NaHCO₃ and Na₂S₂O₃ solution E->F G Stir vigorously for 15 min F->G H Separate layers, extract aqueous with Et₂O G->H I Combine organics, wash with brine, dry, concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for the Dess-Martin oxidation of this compound.

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.0 equivalent) and anhydrous dichloromethane (DCM, 10 mL per mmol of alcohol).

  • Reagent Addition: Add Dess-Martin Periodinane (DMP, 1.2 equivalents) to the solution in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Upon completion, dilute the reaction mixture with diethyl ether. Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Workup: Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 7-Bromo-1-benzothiophene-2-carbaldehyde.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction (Swern): Ensure all reagents and solvents are strictly anhydrous. The temperature must be maintained at -78 °C during the addition steps. Insufficient activation of DMSO can lead to lower yields.

  • Malodorous Byproduct (Swern): The dimethyl sulfide byproduct has a very strong, unpleasant odor. All manipulations, including the workup, should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution.[9]

  • Incomplete Reaction (DMP): While DMP is generally robust, older or improperly stored reagent may have reduced activity. If the reaction is sluggish, the addition of a small amount of water (1 equivalent) can sometimes accelerate the oxidation.[8]

  • Purification Challenges: The product, 7-Bromo-1-benzothiophene-2-carbaldehyde, is a relatively nonpolar compound. A hexane/ethyl acetate or hexane/DCM solvent system is typically effective for silica gel chromatography. Careful monitoring by TLC is essential to ensure good separation from any unreacted starting material or byproducts.

Conclusion

Both the Swern and Dess-Martin oxidation protocols offer efficient and reliable pathways for the synthesis of 7-Bromo-1-benzothiophene-2-carbaldehyde from its corresponding alcohol. The Dess-Martin oxidation provides the advantage of operational simplicity and milder conditions, making it an excellent first choice for small to medium-scale synthesis. The Swern oxidation, while more demanding in its setup, is highly scalable and utilizes less expensive reagents, making it a valuable alternative for larger-scale preparations. The choice of method can be tailored to the specific needs and constraints of the research objective.

References

Application Notes & Protocols: (7-Bromo-1-benzothiophen-2-yl)methanol as a Versatile Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzothiophene Scaffold

The benzothiophene core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its structural resemblance to endogenous molecules like tryptophan and its ability to engage in various non-covalent interactions (such as π-π stacking and hydrogen bonding) make it a cornerstone for the design of novel therapeutic agents.[2] Benzothiophene derivatives have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][3][4]

(7-Bromo-1-benzothiophen-2-yl)methanol emerges as a particularly strategic building block. It possesses two distinct and orthogonally reactive functional handles:

  • C7-Bromo Group: An aryl bromide, ideal for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.

  • C2-Hydroxymethyl Group: A primary alcohol that can be readily transformed through oxidation, esterification, or conversion to a leaving group for nucleophilic substitution, allowing for further molecular elaboration.

This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for key transformations.

G start Reaction Setup reagents Combine Substrate, Boronic Acid, Base, & Pd Catalyst in Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent Add Anhydrous Solvent (e.g., Dioxane/H₂O) inert->solvent heat Heat Reaction (e.g., 90-100 °C) for 12-24h solvent->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product Isolate Pure Product purify->product G start Reaction Setup reagents Combine Substrate, Pd Pre-catalyst, Ligand, & Base in Schlenk Tube start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent Add Anhydrous Toluene followed by Amine inert->solvent heat Heat Reaction (e.g., 100-110 °C) for 12-24h solvent->heat workup Filter through Celite®, Concentrate Filtrate heat->workup purify Column Chromatography workup->purify product Isolate Pure Product purify->product G start This compound aldehyde 2-Carbaldehyde start->aldehyde  Mild Oxidation  (PCC, DMP) halide 2-(Halomethyl) start->halide  Halogenation  (SOCl₂, PBr₃) ester 2-(Acyloxymethyl) start->ester  Esterification  (Ac₂O, RCOCl)

References

Derivatization of (7-Bromo-1-benzothiophen-2-yl)methanol for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Derivatization of (7-Bromo-1-benzothiophen-2-yl)methanol for Accelerated Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide provides a detailed strategic framework and experimental protocols for the derivatization of this compound, a versatile starting material for generating diverse chemical libraries. We present two primary derivatization pathways targeting the molecule's distinct reactive sites: the 2-hydroxymethyl group and the 7-bromo position. Detailed, step-by-step protocols for O-alkylation (ether synthesis) and O-acylation (ester synthesis) are provided, complete with expert insights into reaction mechanisms, optimization, and characterization. This document serves as a practical guide for medicinal chemists aiming to leverage this scaffold for the discovery of novel therapeutic agents.

Strategic Framework for Derivatization

The this compound scaffold offers two orthogonal sites for chemical modification, making it an ideal starting point for building a compound library for Structure-Activity Relationship (SAR) studies.[1] The choice of which site to modify allows for the systematic exploration of chemical space to enhance biological activity, selectivity, and pharmacokinetic properties.

  • Derivatization at the 2-Methanol Position: The primary alcohol is a versatile handle for introducing a variety of functional groups through ether and ester linkages. These modifications primarily influence the molecule's polarity, hydrogen bonding capacity, and steric profile.

    • Etherification (O-Alkylation): Forms metabolically stable linkages and allows for the introduction of alkyl, aryl, or heterocyclic moieties. This can improve membrane permeability and target engagement.

    • Esterification (O-Acylation): Introduces carbonyl functionality, which can act as a hydrogen bond acceptor. Esters can also serve as prodrugs, designed to be cleaved in vivo to release the active parent alcohol.

  • Derivatization at the 7-Bromo Position: The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions. This approach enables significant structural extensions, allowing for the exploration of new binding pockets within a biological target.

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or heteroaryl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which can serve as rigid linkers or pharmacophores.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.

The following workflow illustrates the divergent approach to library synthesis starting from the core scaffold.

Derivatization_Workflow start_node This compound pathway1_node Pathway 1: Modification at C2-Methanol start_node->pathway1_node pathway2_node Pathway 2: Modification at C7-Bromo start_node->pathway2_node reaction1a Etherification (O-Alkylation) pathway1_node->reaction1a reaction1b Esterification (O-Acylation) pathway1_node->reaction1b reaction2a Suzuki Coupling pathway2_node->reaction2a reaction2b Sonogashira Coupling pathway2_node->reaction2b reaction2c Buchwald-Hartwig Amination pathway2_node->reaction2c library1 Ether & Ester Library (Modulated Polarity & H-Bonding) reaction1a->library1 reaction1b->library1 library2 Bi-aryl & Amine Library (Scaffold Extension) reaction2a->library2 reaction2b->library2 reaction2c->library2

Caption: Divergent derivatization strategy for this compound.

Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the derivatization at the C2-methanol position. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 2.1: Synthesis of an Ether Derivative via Williamson-type Synthesis

Objective: To synthesize 7-bromo-2-(methoxymethyl)-1-benzothiophene. This protocol exemplifies a simple and robust O-alkylation.

Causality: The Williamson ether synthesis is a straightforward SN2 reaction. A strong base (NaH) is used to deprotonate the alcohol, forming a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide (in this case, methyl iodide) to form the ether. Anhydrous conditions are critical as water would quench the sodium hydride and the alkoxide intermediate.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound257.141.0257 mg
Sodium Hydride (60% dispersion in mineral oil)24.001.248 mg
Methyl Iodide (MeI)141.941.594 µL
Anhydrous Tetrahydrofuran (THF)--10 mL
Saturated aq. NH₄Cl--~15 mL
Ethyl Acetate (EtOAc)--~30 mL
Brine--~15 mL
Anhydrous Magnesium Sulfate (MgSO₄)---

Step-by-Step Procedure:

  • Preparation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (257 mg, 1.0 mmol).

  • Dissolution: Add anhydrous THF (10 mL) and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (48 mg of 60% dispersion, 1.2 mmol) portion-wise over 5 minutes. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium alkoxide may result in a slight color change or slurry formation.

  • Alkylation: Add methyl iodide (94 µL, 1.5 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% EtOAc in hexanes).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of 5-15% ethyl acetate in hexanes) to afford the pure ether product.

Protocol 2.2: Synthesis of an Ester Derivative via Yamaguchi Esterification

Objective: To synthesize (7-bromo-1-benzothiophen-2-yl)methyl benzoate. This protocol is particularly effective for forming esters, even with sterically hindered alcohols or sensitive substrates, under mild conditions.[3]

Causality: The Yamaguchi protocol involves the formation of a mixed anhydride intermediate.[3] 2,4,6-Trichlorobenzoyl chloride reacts with the carboxylic acid (benzoic acid) in the presence of a base (triethylamine) to form a highly reactive mixed anhydride. This intermediate is then susceptible to nucleophilic attack by the alcohol, facilitated by the super-nucleophilic catalyst DMAP (4-dimethylaminopyridine), to yield the desired ester with high efficiency.[3]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Benzoic Acid122.121.2147 mg
Anhydrous Toluene--15 mL
Triethylamine (Et₃N)101.191.2167 µL
2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)243.461.2185 µL
This compound257.141.0257 mg
4-Dimethylaminopyridine (DMAP)122.171.5183 mg
Saturated aq. NaHCO₃--~15 mL
Ethyl Acetate (EtOAc)--~30 mL
Brine--~15 mL

Step-by-Step Procedure:

  • Anhydride Formation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add benzoic acid (147 mg, 1.2 mmol) and anhydrous toluene (10 mL).

  • Base Addition: Add triethylamine (167 µL, 1.2 mmol) and stir for 5 minutes at room temperature.

  • Activation: Add 2,4,6-trichlorobenzoyl chloride (185 µL, 1.2 mmol) dropwise. Stir the mixture at room temperature for 1 hour to allow for the formation of the mixed anhydride.

  • Nucleophile Addition: In a separate flask, dissolve this compound (257 mg, 1.0 mmol) and DMAP (183 mg, 1.5 mmol) in anhydrous toluene (5 mL).

  • Coupling Reaction: Add the solution from Step 4 to the mixed anhydride solution (from Step 3) via cannula or syringe.

  • Reaction: Stir the resulting mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of 5-20% ethyl acetate in hexanes) to obtain the pure ester product.

Characterization of Derivatives

Confirmation of the product structure and purity is essential. A combination of spectroscopic and chromatographic methods should be employed.

Expected Spectroscopic Data for 7-bromo-2-(methoxymethyl)-1-benzothiophene (Product of 2.1):

AnalysisExpected Observations
¹H NMR - A new singlet around 3.4-3.5 ppm corresponding to the methoxy (-OCH₃) protons (3H).- A singlet around 4.7-4.8 ppm for the methylene (-CH₂O-) protons (2H).- A singlet around 7.2-7.4 ppm for the proton at the C3 position.- Aromatic protons in the 7.3-7.9 ppm range, showing coupling patterns consistent with the 7-bromo substitution.
¹³C NMR - Appearance of a new peak around 58-60 ppm for the methoxy carbon.- A peak for the methylene carbon around 70-72 ppm.- Disappearance of the hydroxymethyl carbon peak from the starting material (originally ~60 ppm).
Mass Spec - The molecular ion peak (M⁺) should correspond to the calculated exact mass of C₁₀H₉BrOS. The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) should be clearly visible.

Chromatographic Analysis:

  • TLC: The product should have a higher Rf value than the starting alcohol due to its decreased polarity. A single spot after purification indicates high purity.

  • HPLC: Purity should be assessed using a suitable reversed-phase column and method. A purity level of >95% is typically desired for compounds intended for biological screening.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction (TLC shows starting material) - Insufficient reagent (base, electrophile).- Reagents degraded (e.g., NaH exposed to air).- Insufficient reaction time or temperature.- Increase stoichiometry of the limiting reagent (e.g., NaH, MeI) to 1.5-2.0 equivalents.- Use fresh, anhydrous reagents and solvents.- Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C).
Low Yield - Inefficient work-up or extraction.- Product loss during purification.- Competing side reactions (e.g., elimination).- Perform extractions with a larger volume of organic solvent.- Use care during column chromatography; select solvent system for good separation.- For etherification, ensure the temperature is not too high to favor elimination.
Multiple Spots on TLC (Side Products) - For Protocol 2.1: Dimerization of the starting material.- For Protocol 2.2: Hydrolysis of the mixed anhydride.- Degradation of starting material or product.- Add the alkyl halide slowly at 0 °C to minimize side reactions.- Ensure strictly anhydrous conditions for the Yamaguchi esterification to protect the anhydride intermediate.- Perform the reaction under an inert atmosphere (N₂ or Ar).

Application in Drug Discovery

The synthesized derivatives form a focused library for biological screening. For instance, benzothiophene derivatives have been investigated as anticancer agents, anti-inflammatory agents, and selective estrogen receptor modulators.[4][5][6] By screening the newly synthesized ethers and esters against a relevant biological target (e.g., a specific enzyme or receptor), initial SAR can be established. This data guides the next round of synthesis, potentially involving derivatization at the 7-bromo position, to optimize potency, selectivity, and drug-like properties, ultimately leading to the identification of a promising lead compound. The systematic approach outlined here provides a robust foundation for such a drug discovery campaign.[7]

References

A Practical Guide to Nucleophilic Substitution on (7-Bromo-1-benzothiophen-2-yl)methanol: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Benzothiophene scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Their functionalization is critical for developing new chemical entities with tailored pharmacological profiles.[4][5] This application note provides a detailed experimental guide for performing nucleophilic substitution on (7-Bromo-1-benzothiophen-2-yl)methanol, a versatile intermediate for drug discovery. We delve into the mechanistic dichotomy of Sₙ1 and Sₙ2 pathways inherent to this benzylic-like substrate, offering two distinct, validated protocols. This guide explains the causality behind experimental choices, from leaving group activation to the selection of nucleophiles and solvents, to empower researchers in synthesizing novel benzothiophene derivatives.

Introduction: The Significance of Benzothiophenes

The benzo[b]thiophene moiety is a bicyclic aromatic heterocycle that is isosteric to indole, a common pharmacophore. This structural feature allows benzothiophene derivatives to interact with a wide range of biological targets, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition.[1][3][6] Drugs like Raloxifene (osteoporosis), Sertaconazole (antifungal), and Zileuton (anti-inflammatory) underscore the therapeutic importance of this scaffold.[1][5][7]

The synthetic challenge addressed herein is the functionalization of the C2-methanol group on the 7-bromo-1-benzothiophene core. The hydroxyl group is a notoriously poor leaving group and requires activation to facilitate substitution.[8] Furthermore, the substrate's structure—a primary alcohol at a benzylic-like position—allows for competition between Sₙ1 and Sₙ2 reaction mechanisms.[9] Understanding and controlling this reactivity is paramount for achieving desired synthetic outcomes.

Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways

The reactivity of this compound is governed by the stability of the intermediates and transition states involved. The benzylic-like position of the alcohol can stabilize a carbocation through resonance with the benzothiophene ring system, making an Sₙ1 pathway accessible despite it being a primary alcohol.[9][10] Conversely, the primary nature of the carbon also permits a concerted Sₙ2 attack if a strong nucleophile is used.[11]

The choice of mechanism is therefore dictated by the reaction conditions:

  • Sₙ1 Pathway : Favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. The reaction proceeds through a planar carbocation, which can lead to racemization if the carbon were chiral. The rate-determining step is the formation of this carbocation.[8][12]

  • Sₙ2 Pathway : Favored by strong nucleophiles and polar aprotic solvents. This pathway involves a backside attack by the nucleophile in a single, concerted step, leading to an inversion of stereochemistry. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[12][13]

First, the hydroxyl group must be converted into a good leaving group. This is typically achieved by protonation under acidic conditions, which transforms the poor leaving group (-OH) into an excellent one (-OH₂⁺).[8]

G sub This compound activated Protonated Intermediate (-CH₂OH₂⁺) sub->activated + H⁺ sn1_path SN1 Pathway (Weak Nucleophile, Protic Solvent) activated->sn1_path - H₂O (slow) sn2_path SN2 Pathway (Strong Nucleophile, Aprotic Solvent) activated->sn2_path + Nu⁻ (fast) carbocation Benzylic-like Carbocation (Resonance Stabilized) sn1_path->carbocation sn2_product SN2 Product sn2_path->sn2_product - H₂O sn1_product SN1 Product carbocation->sn1_product + Nu⁻ (fast)

Diagram 1. Competing Sₙ1 and Sₙ2 pathways for the substitution reaction.

Experimental Strategy and Workflow

Our general strategy involves the in situ activation of the alcohol with a strong acid, followed by the introduction of the nucleophile. The choice of nucleophile and solvent will direct the reaction toward the desired mechanistic pathway.

G start Start: This compound setup Reaction Setup: Dissolve substrate in appropriate solvent start->setup activation Activation: Add acid (e.g., HBr) Cool to 0°C setup->activation nucleophile Nucleophile Addition: Add chosen nucleophile dropwise activation->nucleophile monitor Reaction Monitoring: Track progress via TLC or LC-MS nucleophile->monitor workup Aqueous Work-up: Quench reaction, extract organic phase monitor->workup purify Purification: Column Chromatography workup->purify char Characterization: NMR, MS, IR purify->char end End: Pure Substituted Product char->end

References

The Strategic Application of (7-Bromo-1-benzothiophen-2-yl)methanol in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold as a Cornerstone in Kinase Inhibitor Design

The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its role in the architecture of numerous biologically active compounds.[1][2] Its rigid, bicyclic nature, coupled with its inherent electronic properties, makes it an ideal framework for the design of targeted therapeutics.[2] Within the vast landscape of drug discovery, protein kinases have emerged as a critical class of enzymes to target, given their central role in regulating cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[4][5]

The strategic incorporation of the benzothiophene moiety into small molecule inhibitors allows for high-affinity interactions within the ATP-binding site of various kinases.[2] (7-Bromo-1-benzothiophen-2-yl)methanol, in particular, represents a versatile and strategically functionalized starting material for the synthesis of novel kinase inhibitors. The bromine atom at the 7-position serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, while the hydroxymethyl group at the 2-position provides a crucial point for elaboration into various pharmacophores known to interact with key residues in the kinase active site.[6][7]

This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights into its application for the development of potent and selective kinase inhibitors.

Synthetic Strategy: A Dual-Pronged Approach to Kinase Inhibitor Scaffolds

The synthetic utility of this compound lies in its capacity for a dual-pronged elaboration strategy. This approach allows for the systematic exploration of the chemical space around the benzothiophene core, a critical process in establishing a robust structure-activity relationship (SAR).

Diagram 1: Proposed Synthetic Elaboration of this compound

G A This compound B Oxidation A->B C 7-Bromo-1-benzothiophene-2-carbaldehyde B->C H Oxidation C->H D Amide Coupling E Suzuki Coupling D->E F Diverse Kinase Inhibitor Library E->F G 7-Bromo-1-benzothiophene-2-carboxylic acid G->D H->G G A Growth Factor B Receptor Tyrosine Kinase A->B C PIM Kinase B->C D Downstream Effectors (e.g., BAD, p21) C->D E Cell Survival & Proliferation D->E F Benzothiophene Inhibitor F->C

References

Application Note: A Scalable and Efficient Protocol for the Synthesis of (7-Bromo-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of (7-Bromo-1-benzothiophen-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. The described method is based on the selective reduction of 7-bromo-1-benzothiophene-2-carbaldehyde using sodium borohydride, a cost-effective and safe reducing agent. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide from reaction setup to purification and analytical characterization of the final product. The causality behind experimental choices, safety considerations for large-scale production, and methods for process optimization are also discussed to ensure a robust and reproducible synthesis.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. The benzothiophene core is a prominent scaffold in numerous pharmaceuticals, and the presence of a bromine atom and a hydroxymethyl group at the 7- and 2-positions, respectively, allows for diverse downstream functionalization. The development of a robust, scalable, and cost-effective synthetic route is therefore of significant interest to the scientific community.

This application note details a reliable method for the large-scale synthesis of this compound via the reduction of the corresponding aldehyde. The choice of sodium borohydride as the reducing agent is predicated on its high selectivity for aldehydes and ketones, operational simplicity, and favorable safety profile compared to more reactive hydrides like lithium aluminum hydride.[1]

Synthetic Strategy and Rationale

The synthesis of this compound is achieved through the chemoselective reduction of the aldehyde functionality of 7-bromo-1-benzothiophene-2-carbaldehyde.

Reaction Scheme:

The selection of sodium borohydride is a critical aspect of this protocol. It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups that might be present on the benzothiophene ring system.[1] The use of protic solvents like methanol or ethanol is permissible and often advantageous, as they can protonate the intermediate alkoxide to yield the final alcohol product.

For large-scale synthesis, maintaining a controlled temperature is crucial to minimize side reactions and ensure the stability of the reducing agent. The work-up procedure is designed to safely quench any unreacted sodium borohydride and to facilitate the isolation of the product with high purity.

Detailed Synthesis Protocol

This protocol is designed for a large-scale synthesis, but it can be scaled down as needed.

Materials and Equipment
Reagent/MaterialGradeSupplier
7-Bromo-1-benzothiophene-2-carbaldehyde≥98%Commercially Available
Sodium Borohydride (NaBH₄)≥98%, powderCommercially Available
Methanol (MeOH)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Saturated Sodium Chloride Solution (Brine)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available

Equipment:

  • Large, multi-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Inert gas (Nitrogen or Argon) supply

  • Cooling bath (ice-water or cryocooler)

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

  • Flash chromatography system

Experimental Procedure

Diagram of the Experimental Workflow:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Aldehyde in MeOH/THF Add_NaBH4 Portion-wise addition of NaBH4 at 0-5 °C Start->Add_NaBH4 Cool to 0-5 °C Stir Stir at room temperature Add_NaBH4->Stir Allow to warm Monitor Monitor by TLC/HPLC Stir->Monitor Quench Quench with 1 M HCl Monitor->Quench Reaction complete Evaporate Remove organic solvents Quench->Evaporate Extract Extract with EtOAc Evaporate->Extract Wash Wash with brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Filter Filter drying agent Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Chromatography Flash Chromatography Concentrate->Chromatography Final_Product Isolate Pure Product Chromatography->Final_Product

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel under an inert atmosphere (nitrogen or argon), dissolve 7-bromo-1-benzothiophene-2-carbaldehyde (1.0 eq) in a mixture of methanol and tetrahydrofuran (4:1 v/v, 10 mL/g of aldehyde).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) in portions over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The addition of sodium borohydride can cause foaming and hydrogen gas evolution; therefore, a slow and controlled addition is paramount for safety.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is completely consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench the excess sodium borohydride by the dropwise addition of 1 M hydrochloric acid until the pH is ~6-7 and gas evolution ceases. Caution: Quenching is an exothermic process and generates hydrogen gas. Ensure adequate ventilation and cooling.

  • Solvent Removal: Remove the bulk of the organic solvents (methanol and THF) using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Process Safety and Optimization
  • Safety Precautions: Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas.[2] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[1][3][4][5] The quenching step should be performed slowly and with caution in a well-ventilated area.

  • Optimization: The reaction can be optimized by adjusting the solvent system, temperature, and reaction time. For instance, using only methanol as a solvent can be effective, but the addition of THF can improve the solubility of the starting material. The amount of sodium borohydride can be adjusted based on the purity of the starting material and the reaction scale.

Analytical Quality Control

The identity and purity of the final product should be confirmed by a suite of analytical techniques.

Diagram of the Analytical Workflow:

Analytical_Workflow cluster_qc Quality Control Product Purified Product NMR 1H & 13C NMR Product->NMR Structural Elucidation MS Mass Spectrometry Product->MS Molecular Weight Verification HPLC HPLC for Purity Product->HPLC Purity Assessment Final_Confirmation Structure & Purity Confirmed NMR->Final_Confirmation MS->Final_Confirmation HPLC->Final_Confirmation

Caption: Analytical workflow for the characterization of this compound.

Analytical TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the benzothiophene ring, a singlet for the methylene protons of the CH₂OH group, and a broad singlet for the hydroxyl proton.
¹³C NMR The spectrum should display the expected number of carbon signals corresponding to the benzothiophene core and the hydroxymethyl group.
Mass Spectrometry (MS) The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of the product (C₉H₇BrOS, MW: 243.12 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.[5]
HPLC The purity of the final product should be determined by HPLC analysis, with the desired product showing a single major peak.

Conclusion

This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound. By following the outlined procedures, researchers can efficiently produce this valuable intermediate in high purity. The emphasis on safety, mechanistic understanding, and thorough analytical characterization ensures the reproducibility and robustness of the synthesis, making it suitable for both academic research and industrial drug development settings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (7-Bromo-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (7-Bromo-1-benzothiophen-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important benzothiophene intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the potential challenges and side reactions encountered during its synthesis. Our focus is on providing practical, experience-driven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of this compound is typically achieved through a two-step process: the formylation of 7-bromo-1-benzothiophene to yield the key intermediate, 7-bromo-1-benzothiophene-2-carbaldehyde, followed by its reduction to the desired primary alcohol. This guide will address potential side reactions and challenges in both stages of this synthetic route.

Question 1: My yield of this compound is significantly lower than expected. What are the likely causes?

Low yields can be attributed to several factors, primarily incomplete conversion of the starting material or the formation of unwanted side products. Let's break down the possibilities:

  • Incomplete Reduction: The reduction of the aldehyde to the alcohol may not have gone to completion. This can be diagnosed by the presence of the starting aldehyde in your crude product analysis (e.g., by TLC, NMR, or LC-MS).

  • Side Product Formation: The most common side reaction is the reductive cleavage of the carbon-bromine bond, leading to the formation of 1-benzothiophen-2-yl)methanol. This side product can be difficult to separate from the desired product due to their similar polarities.

  • Degradation: Benzothiophene derivatives can be sensitive to strongly acidic or basic conditions, as well as high temperatures. Suboptimal workup or purification conditions could lead to product degradation.

Recommendations:

  • Optimize Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the recommended temperature to drive it to completion. Monitor the reaction progress by TLC or LC-MS.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally the preferred reagent for this transformation as it is chemoselective for aldehydes and ketones and less likely to reduce the aryl bromide compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[1][2][3]

  • Inert Atmosphere: While not always strictly necessary for NaBH₄ reductions, performing the reaction under an inert atmosphere (nitrogen or argon) can prevent the formation of oxidative side products.

Question 2: I am observing a significant amount of a debrominated impurity in my final product. How can I prevent this?

The presence of (1-benzothiophen-2-yl)methanol is a clear indication of reductive dehalogenation. This is a known side reaction when reducing aryl halides, especially with more powerful reducing systems or in the presence of catalytic impurities.[4][5][6]

Causality and Prevention:

  • Reducing Agent Strength: Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than sodium borohydride and is more prone to reducing aryl halides.[3][7] Therefore, the use of LiAlH₄ should be avoided for this synthesis.

  • Catalytic Impurities: Traces of transition metals (e.g., palladium, nickel) from previous synthetic steps can catalyze the reductive dehalogenation. Ensure your starting material, 7-bromo-1-benzothiophene-2-carbaldehyde, is of high purity.

  • Reaction Conditions: Elevated temperatures can promote the dehalogenation side reaction. Running the reduction at 0 °C to room temperature is generally recommended.

Troubleshooting Protocol:

  • Confirm the Purity of the Starting Aldehyde: Analyze your 7-bromo-1-benzothiophene-2-carbaldehyde by NMR and LC-MS to ensure it is free from metallic impurities.

  • Use Sodium Borohydride: If you have been using a stronger reducing agent, switch to NaBH₄.

  • Control the Temperature: Perform the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Careful Workup: Quench the reaction carefully with water or a saturated ammonium chloride solution at a low temperature.

Question 3: My NMR spectrum shows unreacted 7-bromo-1-benzothiophene-2-carbaldehyde. How can I improve the conversion?

Incomplete conversion is a common issue and can often be resolved by adjusting the reaction parameters.

Potential Causes and Solutions:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial. While theoretically, 0.25 equivalents of NaBH₄ are needed to reduce one equivalent of an aldehyde, it is common practice to use a slight excess (1.1 to 1.5 equivalents) to account for any reaction with the solvent or trace amounts of water.[2]

  • Poor Reagent Quality: Sodium borohydride can degrade over time, especially if not stored under anhydrous conditions. Use freshly opened or properly stored NaBH₄.

  • Solvent Choice: The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide.[8][9][10] Ensure your solvent is of sufficient quality and anhydrous if a co-solvent like THF is used.

ParameterRecommendationRationale
Reducing Agent Sodium Borohydride (NaBH₄)Chemoselective for aldehydes, minimizes debromination.[1][2]
Equivalents of NaBH₄ 1.1 - 1.5 equivalentsEnsures complete consumption of the starting aldehyde.
Solvent Methanol or EthanolActs as a solvent and proton source for the alkoxide intermediate.[8][9]
Temperature 0 °C to Room TemperatureProvides a balance between reaction rate and minimizing side reactions.
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion, monitor by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize the precursor, 7-bromo-1-benzothiophene-2-carbaldehyde?

A common and effective method is the lithiation of 7-bromo-1-benzothiophene followed by formylation with N,N-dimethylformamide (DMF).[11] This involves a lithium-halogen exchange at low temperatures (typically -78 °C) using an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with DMF to introduce the aldehyde group.[11]

Q2: How can I best purify the final product, this compound?

Flash column chromatography on silica gel is the most common and effective method for purifying the final product. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, will allow for the separation of the desired product from less polar impurities (like the debrominated side product) and more polar impurities. Recrystallization can also be an effective purification technique if a suitable solvent system is found.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential:

  • Organolithium Reagents: If you are synthesizing the precursor aldehyde, be aware that organolithium reagents like n-BuLi are pyrophoric and react violently with water. All manipulations must be performed under a strict inert atmosphere using anhydrous solvents and proper syringe/cannula techniques.

  • Hydride Reagents: While NaBH₄ is less reactive than LiAlH₄, it will react with acidic solutions to produce flammable hydrogen gas. Quench reactions carefully and in a well-ventilated fume hood.

  • Brominated Compounds: Many brominated organic compounds are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizing the Reaction and Side Reactions

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the main synthetic pathway and the primary side reaction.

Synthesis of this compound start 7-Bromo-1-benzothiophene-2-carbaldehyde product This compound start->product  [1] NaBH4, MeOH  [2] Workup   side_product (1-benzothiophen-2-yl)methanol (Debrominated Side Product) start->side_product  Reductive Dehalogenation  (Side Reaction)  

Caption: Main reaction and debromination side reaction.

Troubleshooting Workflow start Low Yield or Impure Product check_conversion Check for Unreacted Aldehyde (TLC, NMR) start->check_conversion check_impurity Identify Main Impurity (NMR, LC-MS) check_conversion->check_impurity  No   increase_reagent Increase Equivalents of NaBH4 (1.1 - 1.5 eq) check_conversion->increase_reagent  Yes   debromination Debrominated Side Product Detected check_impurity->debromination  Debromination   purification_issue Difficulty in Purification check_impurity->purification_issue  Other Impurities   success High Yield and Purity increase_reagent->success check_reagent_quality Use Fresh NaBH4 check_reagent_quality->increase_reagent avoid_liAlH4 Ensure NaBH4 is used, NOT LiAlH4 debromination->avoid_liAlH4 control_temp Run reaction at 0 °C to RT avoid_liAlH4->control_temp purify_sm Purify Starting Aldehyde control_temp->purify_sm purify_sm->success optimize_chromatography Optimize Flash Chromatography (Gradient Elution) purification_issue->optimize_chromatography try_recrystallization Attempt Recrystallization optimize_chromatography->try_recrystallization try_recrystallization->success

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols

Protocol 1: Synthesis of 7-bromo-1-benzothiophene-2-carbaldehyde

This protocol is adapted from general procedures for the formylation of aryl halides.[11]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 7-bromo-1-benzothiophene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise, again keeping the internal temperature below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-bromo-1-benzothiophene-2-carbaldehyde.

Protocol 2: Synthesis of this compound

This protocol is a standard procedure for the reduction of an aryl aldehyde.[1][2][9]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 7-bromo-1-benzothiophene-2-carbaldehyde (1.0 eq) and methanol.

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Workup: Cool the mixture to 0 °C and slowly add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

References

Technical Support Center: Optimization of Benzothiophene Bromination

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the optimization of reaction conditions for brominating benzothiophene. This guide is designed for researchers, scientists, and drug development professionals. Benzothiophene and its brominated derivatives are key intermediates in the synthesis of numerous pharmaceuticals, including raloxifene and sertaconazole, making the ability to control their synthesis crucial[1][2].

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Troubleshooting & FAQs

This section addresses the most common challenges encountered during the electrophilic bromination of benzothiophene, focusing on issues of yield, regioselectivity, and byproduct formation.

Issue 1: Poor Regioselectivity (Mixture of 2- and 3-Bromo Isomers)

Question: My reaction is producing a mixture of 2-bromo- and 3-bromobenzothiophene. How can I improve the selectivity for the desired isomer?

Answer: This is a classic challenge in benzothiophene chemistry. The thiophene ring is electron-rich and highly reactive towards electrophiles[3]. The relative reactivity of the C2 and C3 positions is sensitive to the reaction conditions, leading to mixtures.

  • Underlying Principle: Electrophilic aromatic substitution on benzothiophene can proceed via two main pathways. Attack at the C3 position generally leads to a more stable carbocation intermediate (thermodynamic control), while attack at the C2 position can be kinetically favored under certain conditions. Your goal is to choose conditions that strongly favor one pathway over the other.

  • Troubleshooting Steps:

    • Choice of Brominating Agent: This is the most critical factor.

      • For 3-Bromination: N-Bromosuccinimide (NBS) is the reagent of choice for achieving high selectivity for the 3-bromo position.[4][5] NBS provides a low, steady concentration of electrophilic bromine, which favors the thermodynamically controlled pathway.[6]

      • For 2-Bromination: Achieving high selectivity for the 2-position is more challenging. It often requires a metalation-halogenation sequence. For example, lithiation with n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) selectively deprotonates the C2 position, which can then be quenched with an electrophilic bromine source like Br₂ or CBr₄[7][8].

    • Solvent Selection:

      • For NBS bromination, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are highly effective. Acetonitrile, in particular, has been shown to give excellent yields and selectivity for 3-bromination[4][5].

      • For reactions with molecular bromine (Br₂), less polar solvents like chloroform or acetic acid are often used, but may result in mixtures[9].

    • Temperature Control:

      • Lowering the reaction temperature can significantly enhance regioselectivity by favoring the pathway with the lowest activation energy, which is often the formation of the more stable thermodynamic product[3][10]. For NBS brominations, starting the reaction at 0 °C before allowing it to proceed at room temperature is a common and effective strategy[4][5].

Table 1: Comparison of Brominating Agents and Conditions

Brominating AgentTypical SolventTemperatureMajor IsomerTypical YieldReference
NBS Acetonitrile0 °C to RT3-Bromo>95%[4]
Br₂ Acetic AcidRTMixture (2- & 3-)Variable[9][11]
n-BuLi then Br₂ THF-78 °C2-Bromo~90%[7]
Issue 2: Low Reaction Yield or Incomplete Conversion

Question: My reaction has stalled, or the yield of the brominated product is unacceptably low. What are the likely causes?

Answer: Low yields can stem from several factors, including reagent purity, reaction setup, and competing side reactions.

  • Troubleshooting Flowchart:

G cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield / Incomplete Conversion reagent_purity Check Purity of Benzothiophene start->reagent_purity temp_control Optimize Temperature (Too low may slow kinetics) start->temp_control over_bromination Formation of Di-bromo products? (Use ~1.0 eq. of NBS) start->over_bromination nbs_quality Is NBS fresh? (recrystallize if yellow) reagent_purity->nbs_quality time_control Increase Reaction Time temp_control->time_control atmosphere Ensure Inert Atmosphere (e.g., Nitrogen, Argon) time_control->atmosphere degradation Product Degradation? (Check workup conditions) over_bromination->degradation

Caption: Troubleshooting workflow for low reaction yield.

  • Detailed Explanations:

    • Reagent Quality:

      • Starting Material: Ensure your benzothiophene is pure. Impurities can interfere with the reaction.

      • NBS Quality: N-Bromosuccinimide can decompose over time, turning yellow. For best results, use freshly opened or recrystallized NBS[12]. Impure NBS can lead to unreliable outcomes.

    • Reaction Atmosphere: Many organic reactions, including metalations, are sensitive to air and moisture. Using flame-dried glassware under an inert atmosphere (like nitrogen or argon) is crucial, especially for lithiation protocols[13][14].

    • Stoichiometry: Carefully control the amount of brominating agent. Using a large excess can lead to the formation of di- or tri-brominated products[9]. A slight excess (e.g., 1.05 equivalents) of NBS is typically sufficient.

    • Workup Procedure: Ensure the reaction is properly quenched (e.g., with water or a reducing agent like sodium thiosulfate) to stop the reaction and remove any unreacted bromine. The product should then be extracted into a suitable organic solvent[4][13].

Issue 3: Formation of Over-Brominated Byproducts

Question: I am observing di-brominated or other poly-brominated species in my final product mixture. How can I prevent this?

Answer: The formation of multiple bromination products occurs when the mono-brominated product is reactive enough to undergo a second electrophilic substitution.

  • Underlying Principle: The first bromine atom added to the benzothiophene ring is deactivating, but not always deactivating enough to prevent a second substitution, especially under harsh conditions or with an excess of a powerful brominating agent. The substitution pattern of the second bromine will be directed by the first one (e.g., bromination of 2,3-dibromobenzothiophene gives the 2,3,6-tribromo derivative)[9].

  • Mitigation Strategies:

    • Control Stoichiometry: This is the most important step. Use no more than 1.0-1.1 equivalents of your brominating agent (e.g., NBS).

    • Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

    • Lower Temperature: Running the reaction at 0 °C or even lower temperatures reduces the overall reactivity and helps prevent a second bromination event.

    • Choose a Milder Reagent: NBS is generally less aggressive than molecular bromine (Br₂), making it the preferred choice for controlled mono-bromination[6][15].

Section 2: Optimized Experimental Protocols

The following protocols are provided as a starting point. Optimization may be required based on the specific substrate and desired scale.

Protocol 1: Highly Regioselective 3-Bromination using NBS

This protocol is adapted from a procedure demonstrated by Tokyo Chemical Industry (TCI) for a substituted benzothiophene, which achieves excellent yield and selectivity[4][5].

Objective: To synthesize 3-bromobenzothiophene with high purity and yield.

Materials:

  • Benzothiophene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (Anhydrous)

  • Dichloromethane

  • Water (Deionized)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve benzothiophene (1.0 eq.) in anhydrous acetonitrile.

  • Inert Atmosphere: Flush the flask with nitrogen or argon.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring at 0 °C, add NBS (1.05 eq.) to the solution in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography, typically using hexane as the eluent, to yield the final product.

Section 3: Mechanistic Insights

Understanding the underlying mechanism is key to effective troubleshooting.

Mechanism of Electrophilic Bromination

The reaction proceeds via a standard electrophilic aromatic substitution mechanism[16].

  • Generation of Electrophile: The brominating agent (e.g., NBS or Br₂ with a Lewis acid) generates an electrophilic bromine species (Br⁺).

  • Nucleophilic Attack: The electron-rich thiophene ring of benzothiophene attacks the electrophile. This is the rate-determining step and forms a positively charged resonance-stabilized intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final brominated product.

G benzothiophene Benzothiophene sigma_complex_3 Sigma Complex (Attack at C3, more stable) benzothiophene->sigma_complex_3  Thermodynamic  Pathway sigma_complex_2 Sigma Complex (Attack at C2, less stable) benzothiophene->sigma_complex_2  Kinetic  Pathway electrophile Br⁺ (from NBS) electrophile->sigma_complex_3  Thermodynamic  Pathway electrophile->sigma_complex_2  Kinetic  Pathway product_3 3-Bromobenzothiophene sigma_complex_3->product_3 -H⁺ product_2 2-Bromobenzothiophene sigma_complex_2->product_2 -H⁺

Caption: Regioselectivity in benzothiophene bromination.

The stability of the sigma complex intermediate dictates the regiochemical outcome. Attack at the C3 position allows the positive charge to be delocalized without disrupting the benzene ring's aromaticity, resulting in a more stable intermediate. Therefore, conditions that favor thermodynamic control (slower reaction, milder reagents like NBS) will predominantly yield the 3-bromo isomer.

References

Preventing degradation of (7-Bromo-1-benzothiophen-2-yl)methanol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (7-Bromo-1-benzothiophen-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of this key chemical intermediate during experimental procedures.

Understanding the Molecule: Key Stability Considerations

This compound is a bifunctional molecule featuring a brominated benzothiophene core and a primary benzylic alcohol. This structure presents two primary points of potential degradation:

  • The Benzylic Alcohol: This functional group is susceptible to oxidation, which can convert the methanol to an aldehyde or a carboxylic acid.[1][2] This is often the most significant and immediate degradation pathway, especially in the presence of atmospheric oxygen, oxidizing agents, or under elevated temperatures.[3][4]

  • The Bromobenzothiophene Core: While generally more stable, the bromine atom can participate in side reactions, particularly under conditions of metal-catalyzed cross-coupling or strong organometallic bases.[5][6] The thiophene ring itself can also be susceptible to over-oxidation under harsh conditions.

This guide will primarily focus on mitigating the degradation of the benzylic alcohol, as it is the most common challenge encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions regarding the stability and handling of this compound.

Q1: My reaction mixture is turning yellow/brown, and I'm seeing an unexpected spot on my TLC. What's happening?

A1: A color change and the appearance of a new, often more polar, spot on your TLC are classic indicators of oxidation of the benzylic alcohol to the corresponding aldehyde. Benzylic alcohols are known to metabolize or degrade into aldehydes and then carboxylic acids.[7][8][9] This is frequently caused by exposure to atmospheric oxygen, especially when heated.[10]

Troubleshooting Steps:

  • Implement an Inert Atmosphere: The most critical step is to exclude oxygen from your reaction.[11] This can be achieved using a glovebox or a Schlenk line.[12][13] For many applications, purging the reaction vessel with an inert gas like argon or nitrogen is sufficient.[14][15]

  • Degas Your Solvents: Solvents can contain significant amounts of dissolved oxygen.[16] Before starting your reaction, degas all solvents thoroughly.[17] Common methods include freeze-pump-thaw cycles for the most rigorous oxygen removal, or sparging (bubbling) with an inert gas for a simpler, though less effective, approach.[10][18]

  • Check Reagent Purity: Ensure that none of your other reagents are contaminated with oxidizing impurities.

Q2: I'm performing a reaction that is sensitive to alcohols. How can I prevent my starting material from interfering?

A2: In situations where the hydroxyl group of the benzylic alcohol would interfere with your desired transformation (e.g., Grignard reactions, or reactions with highly electrophilic reagents), you will need to employ a protecting group strategy.[19]

Recommended Protecting Groups for Benzylic Alcohols:

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsKey Advantages
Benzyl EtherBnNaH, Benzyl Bromide (BnBr)Catalytic Hydrogenolysis (H₂, Pd/C)[20]Stable to a wide range of acidic and basic conditions.[21]
Silyl Ethers (e.g., TBDMS)TBDMSTBDMS-Cl, ImidazoleFluoride source (e.g., TBAF) or acidEasily introduced and removed under mild conditions.[19]
Tetrahydropyranyl EtherTHPDihydropyran (DHP), acid catalystAcidic conditions (e.g., dilute HCl)Stable to basic and organometallic reagents.[22]

Q3: My compound seems to be degrading during storage. What are the best storage practices?

A3: Proper storage is crucial to maintain the integrity of this compound.

Storage Protocol:

  • Container: Store in a tightly sealed, airtight container. Amber glass vials are recommended to protect from light.[12]

  • Atmosphere: For long-term storage, flush the container with an inert gas (argon or nitrogen) before sealing to displace air.[23]

  • Temperature: Store in a cool, dark place. Refrigeration is often recommended, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture.[23]

  • Handling: When accessing the compound, do so under a blanket of inert gas if possible, and minimize its exposure to the open air.[24][25]

Experimental Protocols

Here are detailed, step-by-step methodologies for key procedures to prevent degradation.

Protocol 1: Setting up a Reaction Under an Inert Atmosphere

This protocol describes a standard method for running a reaction with this compound while minimizing exposure to oxygen.

Materials:

  • Oven-dried glassware (Schlenk flask, condenser, etc.)

  • Schlenk line with a dual vacuum/inert gas manifold

  • Inert gas source (Argon or Nitrogen)

  • Rubber septa

  • Syringes and needles

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[24][25]

  • Assembly: Quickly assemble the glassware while still hot and immediately connect it to the Schlenk line.

  • Purge and Refill Cycles: Evacuate the assembled glassware under vacuum for several minutes, then backfill with inert gas. Repeat this cycle at least three times to ensure all atmospheric gases are removed.[13]

  • Reagent Addition:

    • Solids: Add this compound and any other solid reagents to the flask under a positive flow of inert gas.

    • Liquids: Add degassed solvents and liquid reagents via syringe through a rubber septum.

  • Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, typically visualized with an oil bubbler.[25]

Protocol 2: Solvent Degassing by Sparging

A straightforward method for removing dissolved oxygen from reaction solvents.[16]

Materials:

  • Solvent to be degassed

  • Schlenk flask

  • Inert gas source with a long needle

Procedure:

  • Place the solvent in a Schlenk flask.

  • Seal the flask with a rubber septum.

  • Insert a long needle connected to the inert gas source, ensuring the tip is submerged below the solvent surface.

  • Insert a second, shorter needle to act as a gas outlet.

  • Bubble the inert gas through the solvent for at least 15-30 minutes.[18] For larger volumes, a longer sparging time is necessary.

  • Once complete, remove the needles and store the solvent under a positive pressure of inert gas.

Visualizing the Degradation Pathway and Prevention Strategy

The following diagrams illustrate the primary degradation pathway and the preventative measures that can be taken.

degradation_pathway cluster_compound Starting Material cluster_degradation Degradation Products A This compound B Corresponding Aldehyde A->B Oxidation (O₂, heat, light) C Corresponding Carboxylic Acid B->C Further Oxidation

Caption: Primary degradation pathway via oxidation.

prevention_workflow cluster_planning Experimental Planning cluster_setup Reaction Setup cluster_execution Execution & Storage Plan Assess Reaction Compatibility Protect Protecting Group Strategy Needed? Plan->Protect Inert Use Inert Atmosphere (Glovebox/Schlenk Line) Protect->Inert No AddPG Add Protecting Group (e.g., Bn, TBDMS) Protect->AddPG Yes Degas Degas Solvents (Freeze-Pump-Thaw/Sparging) Inert->Degas Execute Run Reaction Degas->Execute Store Store Under Inert Gas (Cool, Dark, Airtight) Execute->Store AddPG->Inert

Caption: Workflow for preventing degradation.

By understanding the inherent reactivity of this compound and implementing these preventative measures, researchers can significantly improve reaction outcomes and ensure the integrity of their experimental results.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of (7-Bromo-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of (7-Bromo-1-benzothiophen-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields with this specific substrate. The benzothiophene moiety, with its sulfur heteroatom, can present unique challenges in palladium-catalyzed reactions. This document provides in-depth, scientifically-grounded troubleshooting advice in a direct question-and-answer format to help you optimize your reaction conditions and achieve your desired outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low to no conversion of my starting material, this compound. What are the most likely causes?

A1: Low or no conversion in a Suzuki coupling reaction is a common issue that typically points to problems with the catalyst system, reaction setup, or the inherent reactivity of the substrates.[1] For a substrate like this compound, several factors could be at play:

  • Inactive Catalyst: The palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Incomplete reduction or decomposition of the catalyst to palladium black will halt the catalytic cycle.[2]

  • Oxygen Sensitivity: Suzuki couplings are highly sensitive to oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst.[1]

  • Suboptimal Catalyst/Ligand Choice: The benzothiophene core, particularly the sulfur atom, can interact with the palladium center. A standard catalyst like Pd(PPh₃)₄ may not be robust enough. More electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required for challenging heteroaromatic substrates.[3][4]

  • Inappropriate Base or Solvent: The base is crucial for activating the boronic acid for transmetalation.[5] Its strength and solubility, along with the solvent's polarity, can significantly impact reaction efficiency.[1]

Troubleshooting Protocol for Low/No Conversion:

  • Verify Inert Atmosphere: Ensure your reaction vessel is rigorously purged with an inert gas (argon or nitrogen). Use degassed solvents. The freeze-pump-thaw method is highly effective for removing dissolved oxygen.[3]

  • Evaluate Your Catalyst System:

    • Catalyst Choice: For heteroaromatic bromides, consider switching from Pd(PPh₃)₄ to a more active system. Buchwald-type precatalysts paired with bulky, electron-rich ligands (e.g., SPhos, XPhos) are excellent starting points.[1][4] Pd-NHC precatalysts have also shown high efficacy and selectivity for similar substrates.[3]

    • Catalyst Loading: While typically 1-5 mol% is sufficient, for a difficult coupling, increasing the catalyst loading might be necessary.[1]

  • Optimize the Base and Solvent:

    • Base Selection: A common first choice is aqueous K₂CO₃.[6] However, for challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[4][6]

    • Solvent System: A mixture of an organic solvent and water is common. Toluene/water, dioxane/water, or THF/water are frequently used.[4][7] For substrates with poor solubility, DMF can be considered, though it may require higher temperatures.[6]

  • Increase Reaction Temperature: Many Suzuki couplings require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[1][2]

Q2: My starting material is consumed, but the yield of the desired product is low. I see several byproducts. What are the likely side reactions?

A2: When the starting material is consumed but the desired product yield is low, competitive side reactions are the primary culprits. For Suzuki couplings, the most common side reactions are protodeboronation, protodehalogenation, and homocoupling.

  • Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8] This is a very common side reaction, especially with electron-rich or heteroaryl boronic acids, and is often promoted by the base and the presence of water.[2][8]

  • Protodehalogenation (Hydrodehalogenation): This is the reduction of your aryl bromide, this compound, to the corresponding debrominated benzothiophene. High temperatures, prolonged reaction times, and certain bases or solvents can promote this side reaction.[9]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl bromide to form biaryl byproducts. This is often competitive when the desired cross-coupling is slow.[2]

Troubleshooting Protocol for Side Reactions:

  • Minimize Protodeboronation:

    • Use Anhydrous Conditions: While many Suzuki protocols use aqueous media, if protodeboronation is significant, switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.[6]

    • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin), can protect it from premature decomposition.[2][10] These esters are generally more stable and less prone to protodeboronation.[10]

  • Reduce Protodehalogenation:

    • Lower the Reaction Temperature: If possible, use a more active catalyst system that allows the reaction to proceed at a lower temperature.[9]

    • Optimize the Base: The choice of base can influence dehalogenation. Experiment with different bases to find one that minimizes this side reaction.[9]

  • Address Homocoupling:

    • Use a Slight Excess of Boronic Acid: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help drive the cross-coupling reaction and minimize homocoupling of the aryl bromide.[3]

    • Optimize Catalyst and Ligand: A more efficient catalyst system will accelerate the cross-coupling, making it more competitive with homocoupling.[2]

Q3: The sulfur atom in my benzothiophene substrate seems to be interfering with the reaction. How can I mitigate potential catalyst poisoning?

A3: Sulfur-containing heterocycles are known to sometimes coordinate to and poison palladium catalysts, leading to reduced catalytic activity.[11] The lone pair of electrons on the sulfur atom can bind to the palladium center, inhibiting its ability to participate in the catalytic cycle.

Strategies to Mitigate Sulfur Poisoning:

  • Ligand Selection is Key: The use of bulky, electron-rich phosphine ligands is highly recommended. These ligands can sterically shield the palladium center, making it less accessible to coordination by the sulfur atom of the benzothiophene. Ligands like SPhos, XPhos, or RuPhos are excellent candidates.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very strong bonds with palladium and are less prone to displacement. Pd-NHC precatalysts (e.g., PEPPSI-type) can be very effective for substrates containing potentially coordinating heteroatoms.[3][12]

  • Catalyst Pre-activation: In some cases, pre-activating the catalyst by stirring it with the ligand and base for a short period before adding the substrate can be beneficial.

Data Presentation & Experimental Protocols

Table 1: Recommended Starting Conditions for Optimization
ParameterCondition 1 (Aqueous)Condition 2 (Anhydrous)Rationale
Aryl Halide This compound (1.0 equiv)This compound (1.0 equiv)Starting material.
Boronic Acid/Ester Arylboronic Acid (1.2 equiv)Arylboronic Pinacol Ester (1.2 equiv)Using a boronate ester in anhydrous conditions can reduce protodeboronation.[2][10]
Catalyst XPhos Pd G3 (2 mol%)PEPPSI-IPr (2 mol%)Modern, robust precatalysts suitable for heteroaromatic substrates.[1][3]
Base K₃PO₄ (2.0 equiv)K₃PO₄ (2.0 equiv, finely ground)A strong base often effective in challenging couplings.[4]
Solvent Toluene/H₂O (4:1)1,4-Dioxane (anhydrous)Common solvent systems for Suzuki couplings.[4][7]
Temperature 100 °C100 °CA typical starting temperature; can be adjusted based on reaction progress.[1][2]
Atmosphere Argon or NitrogenArgon or NitrogenEssential to prevent catalyst deactivation.[1]
General Experimental Protocol for Suzuki Coupling
  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Solvent Addition: Add the palladium precatalyst (2 mol%) to the vial. Then, add the degassed solvent via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. A typical reaction time is 4-24 hours.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Aryl Halide) PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl Ar'-B(OR)₂ (Boronic Acid/Ester) + Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' (Product)

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Is Starting Material Consumed? Start->Check_Conversion No_Conversion Low/No Conversion Check_Conversion->No_Conversion No Low_Yield Low Product Yield, Byproducts Observed Check_Conversion->Low_Yield Yes Action_Catalyst 1. Check Inert Atmosphere 2. Use Robust Catalyst/Ligand (e.g., XPhos, SPhos, NHC) 3. Increase Temp/Time No_Conversion->Action_Catalyst Action_Side_Reactions 1. Minimize H₂O (Anhydrous) 2. Use Boronic Ester (Bpin) 3. Lower Temperature 4. Optimize Base Low_Yield->Action_Side_Reactions

Caption: Fig. 2: Decision tree for troubleshooting.

References

Technical Support Center: Column Chromatography Purification of (7-Bromo-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven framework for the successful purification of (7-Bromo-1-benzothiophen-2-yl)methanol using silica gel column chromatography. It is designed for researchers and drug development professionals to navigate common challenges and optimize separation efficiency. The structure moves from foundational principles to a detailed protocol and an in-depth troubleshooting guide.

Part 1: Foundational Principles & Initial Setup (FAQ)

This section addresses the crucial preliminary questions that form the basis of a successful purification strategy.

Question: What is the fundamental principle governing the separation of this compound on a silica column?

Answer: The purification operates on the principle of adsorption and differential partitioning.[1][2][3] Your crude sample contains the target molecule, this compound, alongside impurities. This mixture is applied to a column packed with silica gel, a highly polar stationary phase.[2] A much less polar mobile phase (solvent) is then passed through the column.[4]

Separation occurs because each compound in the mixture establishes an equilibrium between being adsorbed to the polar silica gel and dissolving in the mobile phase.[4]

  • This compound: This molecule has a polar alcohol (-CH₂OH) group, which will interact strongly with the silica gel via hydrogen bonding. It also has a large, less polar aromatic benzothiophene core.

  • Non-polar impurities (e.g., unreacted starting materials, non-polar byproducts) will have a weak affinity for the silica gel and a high affinity for the mobile phase. They will travel down the column quickly.

  • Highly polar impurities will have a very strong affinity for the silica gel and will move slowly or not at all.

By carefully selecting the mobile phase, you can modulate these interactions to allow the target compound to elute from the column well-separated from its impurities.[1]

Question: Which stationary phase and solvent system should I start with?

Answer: Stationary Phase: Standard silica gel (60 Å pore size, 40-63 µm particle size) is the industry-standard stationary phase for this type of molecule and is the recommended choice.[2] Silica gel is effective due to its high surface area and the presence of acidic silanol groups (Si-OH) that readily interact with polar functional groups like the alcohol in your target compound.[5]

Solvent System (Mobile Phase): The selection of the mobile phase is the most critical parameter for achieving good separation.[6] For a molecule of intermediate polarity like this compound, a binary mixture of a non-polar and a polar solvent is ideal.

  • Recommended Starting Point: Ethyl Acetate / Hexanes . This is a versatile, cost-effective, and highly effective system for a wide range of compounds.[7][8]

  • Optimization via Thin-Layer Chromatography (TLC): Before packing a column, you must optimize the solvent ratio using TLC.[9][10][11] The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.25-0.35 for your target compound.[8][9] An Rf in this range ensures the compound moves efficiently through the column without eluting too quickly (risking co-elution with non-polar impurities) or too slowly (causing band broadening).[8]

Part 2: Standard Operating Protocol (SOP) for Purification

This protocol outlines a robust, step-by-step methodology for the purification process.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC_Analysis 1. TLC Analysis (Optimize Eluent) Column_Packing 2. Column Packing (Wet Slurry Method) TLC_Analysis->Column_Packing Sample_Loading 3. Sample Loading (Dry Loading Preferred) Column_Packing->Sample_Loading Elution 4. Elution (Gravity or Flash) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection TLC_of_Fractions 6. TLC Analysis of Fractions Fraction_Collection->TLC_of_Fractions Combine_Fractions 7. Combine Pure Fractions TLC_of_Fractions->Combine_Fractions Solvent_Evaporation 8. Solvent Evaporation Combine_Fractions->Solvent_Evaporation Pure_Product 9. Pure Product Solvent_Evaporation->Pure_Product

Caption: Workflow from crude material to purified product.

Step-by-Step Methodology
  • Eluent Selection via TLC:

    • Prepare several TLC developing chambers with different ratios of Ethyl Acetate (EtOAc) in Hexanes (e.g., 10% EtOAc, 20% EtOAc, 30% EtOAc).

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the crude mixture on at least three TLC plates.

    • Run one plate in each chamber. Visualize the plates using a UV lamp (254 nm).

    • Identify the solvent system that gives your target product an Rf value between 0.25 and 0.35 and shows clear separation from major impurities.[8][9]

  • Column Preparation (Wet Slurry Packing):

    • Select a glass column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica weight to crude sample weight).[4]

    • Place a small plug of cotton or glass wool at the bottom of the column.[12] Add a thin layer (0.5 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in your starting, non-polar eluent (e.g., pure hexanes or 5% EtOAc/Hexanes).

    • Pour the slurry into the column. Use gentle air pressure or tapping to ensure the silica packs into a uniform, stable bed with no air bubbles or cracks.[1]

    • Drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the silica run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude material adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

    • Gently add a protective layer of sand on top of the sample layer.[13] This method prevents band distortion caused by using a strong loading solvent.

  • Elution and Fraction Collection:

    • Carefully add your optimized mobile phase to the column.

    • Begin collecting fractions (e.g., 10-20 mL per test tube) as soon as the solvent starts to drip from the column outlet.

    • You can use gravity flow or apply gentle positive pressure ("flash chromatography") with nitrogen or argon (1-2 psi) to speed up the process.[13]

    • If separation is difficult, you may need to use a gradient elution, starting with a low polarity eluent and gradually increasing the percentage of the more polar solvent (e.g., starting with 10% EtOAc/Hexanes and slowly increasing to 30% EtOAc/Hexanes).[4]

  • Analysis of Fractions:

    • Systematically spot every second or third fraction onto a TLC plate, alongside a spot of your crude starting material for reference.

    • Develop the TLC plate in your optimized eluent.

    • Under UV light, identify the fractions that contain only the spot corresponding to your pure product.

    • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Part 3: Troubleshooting Guide (Q&A)

This section addresses specific problems encountered during column chromatography.

Problem: My product is streaking or "tailing" instead of forming a tight band.

Answer: Tailing is a common issue that drastically reduces separation efficiency. It can be caused by several factors:

  • Column Overloading: You have applied too much sample for the amount of silica used. The stationary phase becomes saturated, leading to a smeared band. Solution: Decrease the sample load. Maintain at least a 20:1 ratio of silica-to-sample by weight.

  • Poor Sample Solubility: If the compound is not fully soluble in the mobile phase, it can precipitate and re-dissolve as the eluent passes, causing a long tail. Solution: Ensure you are using an appropriate eluent system where the compound is soluble. Dry loading often mitigates this issue.

  • Strong Analyte-Stationary Phase Interaction: The acidic silanol groups on silica gel can interact too strongly with certain compounds.[2] Solution: While less common for alcohols, if your compound has a slightly basic character, adding a very small amount (e.g., 0.1-0.5%) of acetic acid to your mobile phase can improve peak shape. Conversely, for acidic compounds, adding a small amount of triethylamine can help.

Problem: The separation between my product and a key impurity is poor (overlapping spots on TLC).

Answer: This is the most common purification challenge.

  • Suboptimal Solvent System: Your mobile phase may be too polar ("too strong"), causing all compounds to move too quickly and elute together. Solution: Re-evaluate your TLC. Test solvent systems with a lower polarity (i.e., a smaller percentage of ethyl acetate). Even a 5% change can make a significant difference. Try a different solvent system altogether (e.g., Dichloromethane/Hexanes).

  • Improper Column Packing: Cracks, channels, or an uneven silica bed will create multiple paths for the solvent, destroying separation. Solution: You must repack the column. Ensure you use the wet slurry method and allow the bed to settle completely without ever letting it run dry.

  • Band Broadening: Running the column too slowly or using too large a column diameter can cause the compound bands to diffuse and broaden over time, leading to overlap. Solution: Use flash chromatography (gentle pressure) to increase the flow rate. Ensure your column is not excessively wide for the amount of sample.

Troubleshooting Decision Tree: Poor Separation

G Start Problem: Poor Separation Cause1 Is Product Rf > 0.4 on TLC? Start->Cause1 Cause2 Was the column packed correctly? (No cracks/channels) Cause1->Cause2 No Sol1 Solution: Decrease eluent polarity. (e.g., 20% EtOAc -> 15% EtOAc) Cause1->Sol1 Yes Cause3 Was the sample load <5% of silica weight? Cause2->Cause3 Yes Sol2 Solution: Repack the column using the wet slurry method. Cause2->Sol2 No Sol3 Solution: Reduce the amount of crude material loaded. Cause3->Sol3 No Sol4 Continue to next diagnostic step. Cause3->Sol4 Yes

Caption: Decision tree for diagnosing poor separation.

Problem: My compound is not eluting from the column.

Answer: This indicates your mobile phase is not polar enough ("too weak") to displace the compound from the silica gel.

  • Solution 1: Gradually increase the polarity of your mobile phase. If you started with 20% EtOAc/Hexanes, prepare a solution of 40% or 50% EtOAc/Hexanes and switch the eluent. This is known as a "step gradient."

  • Solution 2: In extreme cases, you may need a much stronger solvent. Adding a small percentage of methanol (e.g., 1-5%) to your eluent can help elute very polar compounds.[7] Caution: Using more than 10% methanol can risk dissolving some of the silica gel.[7]

  • Solution 3 (Worst Case): Your compound may be unstable on silica gel and has decomposed.[14] This can be tested by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (decomposition product) has formed.

Part 4: Reference Data
Table 1: Common Solvent Systems for Normal-Phase Chromatography

This table lists common solvents in order of increasing polarity (eluotropic series), which is critical for selecting and modifying your mobile phase.[4][15]

SolventRelative Polarity (ε°)Boiling Point (°C)Notes
Hexanes / Petroleum Ether0.0160-90Standard non-polar base solvent.
Toluene0.29111Can be useful for aromatic compounds.
Dichloromethane (DCM)0.4240Good dissolving power, but more polar than ether.
Diethyl Ether0.3835Less polar than Ethyl Acetate.
Ethyl Acetate (EtOAc) 0.58 77 Excellent general-purpose polar solvent.
Acetone0.5656Stronger than EtOAc, can be useful but less common.
Methanol (MeOH)0.9565Very polar; used in small amounts to elute highly polar compounds.[7]

References

Technical Support Center: Stability of (7-Bromo-1-benzothiophen-2-yl)methanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (7-Bromo-1-benzothiophen-2-yl)methanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing a new, less polar impurity in my reaction mixture containing this compound over time. What could it be?

This is a common observation and is most likely due to the oxidation of the benzylic alcohol. The primary degradation product is the corresponding aldehyde, (7-Bromo-1-benzothiophen-2-yl)carbaldehyde. This oxidation can be facilitated by exposure to air (oxygen), trace metal impurities, or light.[1][2][3] Benzylic alcohols are known to be susceptible to oxidation, and this process can occur even under what are considered to be relatively inert conditions.[4]

  • Causality: The hydroxymethyl group at the 2-position of the benzothiophene ring is a benzylic alcohol. Such alcohols are prone to oxidation to form aldehydes and, subsequently, carboxylic acids.[5][6][7] The benzothiophene ring itself is electron-rich, which can influence the reactivity of the benzylic position.

Question 2: My solution of this compound has turned a yellowish color after being stored in a clear vial on the lab bench. What is the likely cause?

The yellowing of your solution is likely due to photodegradation. Benzothiophene derivatives can be sensitive to light, which can catalyze the oxidation of the benzylic alcohol or lead to other degradation pathways of the aromatic ring system.[3][8] Storing the compound in clear vials, exposed to ambient laboratory light, can provide the energy needed to initiate these degradation processes.

  • Preventative Measures: Always store solutions of this compound in amber vials or wrap clear vials in aluminum foil to protect them from light.[9]

Question 3: I am using an acidic or basic medium for my experiment and am seeing significant degradation of the parent compound. What reactions might be occurring?

Under acidic conditions, benzylic alcohols can undergo dehydration or etherification. For instance, the presence of a strong acid can catalyze the formation of a dibenzyl ether-like impurity.[4]

In basic media, the alkoxide of the benzylic alcohol can be more susceptible to oxidation, potentially accelerating the formation of the corresponding aldehyde and carboxylic acid.[10]

  • Troubleshooting: If your experimental conditions permit, try to work at a neutral pH. If acidic or basic conditions are required, it is crucial to keep the reaction time and temperature to a minimum and to work under an inert atmosphere to limit oxidative degradation.

Question 4: I suspect my sample of this compound has degraded. How can I confirm this and identify the degradation products?

The most effective way to assess the stability of your compound is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[11][12][13]

  • Analytical Approach: A reverse-phase HPLC method can separate the more polar this compound from its less polar aldehyde degradant and any more polar carboxylic acid degradant. By comparing the chromatogram of your aged sample to that of a freshly prepared standard, you can quantify the extent of degradation. LC-MS analysis is invaluable for identifying the mass of the degradation products, which can help in their structural elucidation.[11]

Visualizing the Primary Degradation Pathway

The primary anticipated degradation pathway for this compound is the oxidation of the benzylic alcohol.

cluster_0 Oxidative Degradation A This compound B (7-Bromo-1-benzothiophen-2-yl)carbaldehyde (Primary Degradant) A->B Oxidation [O] C 7-Bromo-1-benzothiophene-2-carboxylic acid (Secondary Degradant) B->C Further Oxidation [O]

Caption: Primary oxidative degradation pathway.

Experimental Protocols for Stability Assessment

To systematically evaluate the stability of this compound, a forced degradation study is recommended.[14][15][16][17] This involves subjecting a solution of the compound to various stress conditions.

General Workflow for Forced Degradation Studies

prep Prepare Stock Solution (e.g., in Acetonitrile/Water) stress Aliquot and Subject to Stress Conditions prep->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress->base oxidative Oxidative (e.g., 3% H₂O₂, RT) stress->oxidative thermal Thermal (e.g., 80°C in solution) stress->thermal photo Photolytic (ICH Q1B conditions) stress->photo quench Neutralize/Quench Reactions acid->quench base->quench oxidative->quench thermal->quench photo->quench analyze Analyze by Stability-Indicating HPLC-UV/MS Method quench->analyze quantify Quantify Parent Compound and Degradation Products analyze->quantify characterize Characterize Significant Degradants quantify->characterize

Caption: Workflow for forced degradation studies.

Protocol 1: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Conditions
  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the stock solution in a sealed vial at 80°C for 48 hours.

  • Photostability: Expose the stock solution in a quartz cuvette to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and kept under the same conditions.

Data Summary Table

The following table provides a template for summarizing the results from your forced degradation study.

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsRRT of Major Degradant(s)
Acid Hydrolysis
Base Hydrolysis
Oxidative
Thermal
Photolytic

*RRT = Relative Retention Time

Storage and Handling Recommendations

To minimize degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

  • Storage Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage.[18]

  • Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[18]

  • Light: Protect from light by storing in amber glass vials or by using other light-blocking containers.[9]

  • Containers: Ensure containers are tightly sealed to prevent moisture ingress and solvent evaporation.[19]

  • Solvents: When preparing solutions, use high-purity, degassed solvents. Avoid solvents that may contain peroxides (e.g., aged ethers) or other reactive impurities.

By understanding the potential degradation pathways and implementing these handling and analytical strategies, you can ensure the integrity of this compound in your research and development activities.

References

Technical Support Center: Purification of (7-Bromo-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (7-Bromo-1-benzothiophen-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar benzothiophene derivatives. Here, we address common challenges encountered during the purification process, providing in-depth, experience-driven solutions and detailed protocols. Our goal is to empower you with the knowledge to not only execute these procedures but also to understand the underlying chemical principles for effective troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be various benzothiophene precursors.

  • Over-brominated or Isomeric Byproducts: Electrophilic bromination of benzothiophene can sometimes lead to the formation of dibrominated species or other positional isomers, which can be challenging to separate due to similar polarities.[1][2]

  • Reagents and Catalysts: Residual reagents like N-bromosuccinimide (NBS) or catalysts used in coupling reactions may be present.[2][3]

  • Degradation Products: Benzothiophene derivatives can be sensitive to certain conditions, leading to degradation.

  • Residual Solvents: Solvents used in the reaction or workup can be retained in the crude product.[4][5]

It is crucial to perform an initial analysis of your crude material using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the major impurities and devise an appropriate purification strategy.[6][7][8]

Q2: My crude this compound is a dark, oily substance. How can I get it to crystallize?

A2: An oily product often indicates the presence of impurities that depress the melting point. The primary goal is to remove these impurities. Here’s a systematic approach:

  • Initial Purification Attempt: First, try a simple purification step. A plug of silica gel can be effective for removing baseline impurities.[9] Dissolve the oil in a minimal amount of a suitable solvent (like dichloromethane) and pass it through a short column of silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate).

  • Recrystallization: If the initial purification yields a more solid-like material, recrystallization is the preferred method for obtaining highly pure crystalline solids.[10][11][12] The key is to find a suitable solvent or solvent system.[10]

    • Solvent Selection: An ideal solvent will dissolve the compound when hot but not at room temperature.[10][13] For this compound, consider solvents like ethanol, methanol, or a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, water).[14][15]

    • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[14]

Q3: I'm struggling with choosing the right conditions for column chromatography. Can you provide some guidance?

A3: Column chromatography is a powerful technique for separating compounds with different polarities.[16][17] For benzothiophene derivatives, normal-phase chromatography using silica gel is most common.[18][19]

Key Considerations for Column Chromatography:

ParameterRecommendation & Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh): This is the standard choice for its ability to separate moderately polar compounds.[18][20] For acid-sensitive compounds, deactivated silica gel (treated with a base like triethylamine) can be used.[9]
Mobile Phase Hexane/Ethyl Acetate Gradient: Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. This allows for the elution of non-polar impurities first, followed by your target compound.
TLC Analysis Crucial for Method Development: Before running a column, determine the optimal solvent system using TLC.[21] The ideal Rf value for your compound on the TLC plate should be between 0.2 and 0.4 for good separation on the column.[19]
Loading Technique Dry Loading: If your compound has poor solubility in the initial mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder can then be loaded onto the column.[9]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: General workflow for the purification of this compound.

Troubleshooting Guides

Problem 1: My compound co-elutes with an impurity during column chromatography.

Possible Causes & Solutions:

  • Insufficient Resolution: The chosen solvent system may not be selective enough.

    • Solution: Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system, which offers different selectivity.[19] You can also try adding a small percentage of a third solvent to modify the polarity.

  • Isomeric Impurities: Positional isomers of your compound can have very similar polarities, making them difficult to separate.

    • Solution: High-performance column chromatography with high-resolution silica gel may be required.[1] Alternatively, preparative HPLC can provide excellent separation for challenging mixtures.[22][23][24]

Problem 2: Low recovery of my compound after recrystallization.

Possible Causes & Solutions:

  • Compound is too soluble in the chosen solvent: If your compound has significant solubility even at low temperatures, you will lose a substantial amount in the mother liquor.

    • Solution: Use a solvent in which your compound has lower solubility at room temperature. Alternatively, use a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[14]

  • Too much solvent was used: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[13] If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes you have a semi-pure, solid starting material.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room and elevated temperatures. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Determine the melting point and analyze the purity using NMR or HPLC.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating mixtures of compounds with differing polarities.

  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system will give your target compound an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Carefully pour the slurry into the column, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). If the compound is not very soluble in the mobile phase, use the dry loading method described in the FAQs.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Assessment: Confirm the purity of the isolated compound by NMR and/or HPLC.

dot graph TD { subgraph "Analytical Phase" A[Crude Sample] --> B(TLC Analysis); B --> C{Rf ~0.3?}; C -- Yes --> D[Proceed to Column]; C -- No --> E[Adjust Solvent Ratio]; E --> B; end subgraph "Preparative Phase" D --> F[Pack Column]; F --> G[Load Sample]; G --> H[Elute & Collect Fractions]; end subgraph "Post-Purification" H --> I(Analyze Fractions); I --> J{Combine Pure Fractions}; J --> K[Evaporate Solvent]; K --> L[Pure Compound]; end }

Caption: Step-by-step workflow for flash column chromatography.

By following these guidelines and protocols, researchers can effectively purify this compound and troubleshoot common issues that may arise. Remember that a systematic approach, beginning with a thorough analysis of the crude material, is key to developing a successful purification strategy.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving (7-Bromo-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions with (7-Bromo-1-benzothiophen-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend technical accuracy with practical, field-tested insights to help you navigate the complexities of catalyst optimization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a logical path to identifying and resolving the problem.

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction with this compound shows minimal or no conversion. Before I increase the catalyst loading, what should I verify?

A1: Low or no product yield is a common issue that often has roots in the fundamental setup of the reaction rather than the catalyst loading itself. A systematic check of your reaction parameters is the most efficient first step.[1]

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[2] Ensure your reaction vessel was properly degassed (e.g., via multiple vacuum/inert gas cycles or by sparging the solvent with argon/nitrogen) and maintained under a positive pressure of an inert gas throughout the experiment.[1][3]

  • Reagent Purity: The quality of your reagents is paramount.

    • Solvents & Reagents: Use anhydrous, deoxygenated solvents. Moisture can deactivate the catalyst and hydrolyze reagents.[2]

    • Starting Materials: Verify the purity of your this compound and the coupling partner. Impurities can act as catalyst poisons.

  • Catalyst Activity: The palladium source and ligand are the heart of the reaction.

    • Pd(II) Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, the reaction conditions must facilitate its reduction to the active Pd(0) species.[1][2] This reduction can sometimes be inefficient. Consider switching to a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst that generates the active species more reliably.[4]

    • Ligand Integrity: Phosphine-based ligands are susceptible to oxidation. Ensure they have been stored and handled correctly under an inert atmosphere.

Once these fundamental parameters have been confirmed, you can then consider adjusting the catalyst loading. For challenging substrates, a modest increase from a standard 1-2 mol% may be necessary.[2]

Q2: I've confirmed my setup is correct, but the reaction is still sluggish or has stalled. Is now the time to increase the catalyst loading?

A2: Yes, if you have ruled out issues with the reaction environment and reagent quality, adjusting the catalyst loading is a logical next step. A stalled reaction often indicates that the concentration of the active catalyst has dropped below a productive threshold.

  • Incremental Increase: Double the catalyst loading (e.g., from 1 mol% to 2 mol%) and monitor the reaction. A significant increase in conversion rate suggests that the initial loading was suboptimal. It is generally more effective to start with a slightly higher catalyst loading for a new or challenging substrate and then optimize downwards.

  • Catalyst Deactivation: A reaction that starts well but then stops prematurely is a classic sign of catalyst deactivation.[5] This can be caused by thermal instability, reaction with impurities, or degradation of the ligand.[6] In this case, simply increasing the initial loading may not solve the problem. You might need to consider a more stable ligand or a lower reaction temperature. Adding an extra equivalent of ligand relative to the palladium can sometimes improve catalyst stability.[4]

Below is a troubleshooting workflow for addressing low yield issues.

G A Low or No Yield B Verify Inert Atmosphere (Degassing, N2/Ar) A->B Step 1 C Check Reagent Purity (Solvent, Substrates) B->C Step 2 D Assess Catalyst System (Precatalyst, Ligand) C->D Step 3 E Problem Solved? D->E I Reaction Never Started? E->I No J Proceed with Optimized Reaction E->J Yes F Incrementally Increase Catalyst Loading (e.g., 1% -> 2%) F->J G Consider Catalyst Deactivation (Screen Ligands/Temp) G->J H Reaction Stalled? H->G I->F No Conversion I->H Initial Conversion

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Significant Byproduct Formation

Q1: My reaction is producing the desired product, but I'm also seeing significant amounts of homocoupling of my starting material and other byproducts. Could excessive catalyst loading be the cause?

A1: Yes, absolutely. While insufficient catalyst leads to low conversion, excessive catalyst loading can be detrimental to the purity of your product.[7]

  • Increased Side Reactions: Higher concentrations of the active catalyst can accelerate undesired reaction pathways. For instance, in Suzuki couplings, high catalyst loading can promote the homocoupling of boronic acid partners.

  • Finding the "Sweet Spot": Optimization involves finding the minimum catalyst loading required to achieve a complete and clean conversion in a reasonable timeframe.[8][9] If your reaction goes to completion but is messy, your next optimization step should be to decrease the catalyst loading in increments (e.g., from 2 mol% to 1.5 mol%, then 1.0 mol%).

  • Ligand-to-Metal Ratio: The ratio of ligand to the palladium source is also critical. An incorrect ratio can lead to the formation of less selective or unstable catalytic species. For many phosphine ligands, a ratio of 1:1 to 2:1 (ligand:Pd) is common, but this should be optimized for your specific system.

Frequently Asked Questions (FAQs)

Q1: What are typical starting catalyst loadings for common cross-coupling reactions involving an aryl bromide like this compound?

A1: The C-Br bond is generally quite reactive in palladium-catalyzed cross-coupling, making it a good substrate for various transformations.[3][10] The following table provides robust starting points for optimization. Note that the optimal loading will depend on the specific coupling partner and reaction conditions.

Reaction TypePalladium SourceLigandTypical Loading (mol%)BaseNotes
Suzuki-Miyaura Pd(OAc)₂ or Pd(PPh₃)₄SPhos, XPhos, PPh₃0.5 - 2%K₂CO₃, K₃PO₄The C-Br bond is significantly more reactive than a C-Cl bond, allowing for selective coupling if other halogens are present.[3][10]
Heck Pd(OAc)₂PPh₃, P(o-tol)₃1 - 3%Et₃N, K₂CO₃Often requires higher temperatures (100-120 °C) to proceed efficiently.[11][12]
Sonogashira Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄PPh₃1 - 5%Et₃NTypically requires a copper(I) co-catalyst (e.g., CuI).[10][13][14]
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhos1 - 2%NaOtBu, K₃PO₄Requires a strong base and strictly inert conditions. Ligand choice is critical for success.[2][15][16]

Q2: How does the choice of palladium source (e.g., Pd(II) vs. Pd(0)) affect my experiment and the required loading?

A2: The choice of palladium source is a critical decision that impacts catalyst activation and overall reaction efficiency.

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These complexes contain palladium in its active oxidation state. They can directly enter the catalytic cycle via oxidative addition. This often leads to more reliable initiation but these reagents can be more sensitive to air and may have a shorter shelf-life.

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are typically more stable and easier to handle. However, they must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[17] This reduction step can be a failure point if not properly controlled. The reduction is often accomplished by an amine, a phosphine ligand, or an alcohol in the reaction mixture.[2][17]

Modern precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) are designed to cleanly and efficiently generate the active LPd(0) species upon activation, often leading to more reproducible results and allowing for lower catalyst loadings.[4]

Q3: What are the main causes of catalyst deactivation, and how can I minimize them to maintain optimal loading?

A3: Catalyst deactivation is the loss of catalytic activity during a reaction, which can lead to incomplete conversion.[5] Key causes include:

  • Poisoning: Impurities in reagents or solvents (e.g., sulfur compounds, other halides) can bind irreversibly to the palladium center, rendering it inactive. Solution: Always use high-purity, anhydrous reagents and solvents.[2][18]

  • Sintering/Aggregation: At high temperatures, small palladium nanoparticles can aggregate into larger, less active particles. Solution: Use the lowest effective temperature and ensure proper stirring. The choice of ligand is crucial as it stabilizes the metal center and prevents aggregation.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at high temperatures. Solution: Maintain a strict inert atmosphere and consider using more robust ligands (e.g., bulky dialkylbiarylphosphines) for demanding reactions.

The diagram below illustrates the key factors to consider for successful catalyst loading optimization.

G A Catalyst Loading Optimization B Reaction Type (Suzuki, Heck, etc.) A->B C Catalyst System (Pd Source, Ligand) A->C D Reaction Conditions (Temp, Solvent, Base) A->D E Reagent Quality (Purity, Inertness) A->E F Desired Outcome B->F C->F D->F E->F G High Yield & Purity F->G H Cost-Effectiveness F->H I Reproducibility F->I

Caption: Key factors influencing catalyst loading optimization.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Screening Experiment

This protocol provides a starting point for optimizing the catalyst loading for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst. For an initial screening, prepare several reactions with varying catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, and 2.0 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times.[3]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and analyze the yield and purity to determine the optimal catalyst loading.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of (7-Bromo-1-benzothiophen-2-yl)methanol and Related Structures

Author: BenchChem Technical Support Team. Date: January 2026

The Foundational Principles of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules.[1] It relies on the magnetic properties of atomic nuclei, particularly the proton (¹H). The key parameters derived from a ¹H NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electronegative atoms or electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their signals to lower chemical shifts (upfield).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This arises from the interaction of a proton with its neighboring protons on adjacent carbons (spin-spin coupling). The multiplicity is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[2]

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.[2]

Comparative ¹H NMR Analysis of Structurally Related Compounds

To construct a reliable predicted spectrum for (7-Bromo-1-benzothiophen-2-yl)methanol, it is instructive to first examine the experimental ¹H NMR data of its constituent parts and closely related analogues.

Benzyl Alcohol: A Simple Analogue

Benzyl alcohol serves as a fundamental model for the hydroxymethyl group attached to an aromatic ring. Its ¹H NMR spectrum provides a baseline for the chemical shifts of the methylene (-CH₂) and hydroxyl (-OH) protons.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₂-~4.7d (doublet)~5.9
-OH~2.4t (triplet)~5.9
Aromatic-H7.2-7.4m (multiplet)-

Note: The chemical shift and multiplicity of the -OH proton can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Substituted Benzothiophenes: Understanding the Ring System

The benzothiophene ring system has a characteristic ¹H NMR signature. The protons on the thiophene ring (positions 2 and 3) typically appear at different chemical shifts than those on the benzene ring. The introduction of substituents further perturbs these chemical shifts. For instance, in 1-benzothiophene, the proton at position 3 is generally found further downfield than the proton at position 2.

Predicted ¹H NMR Spectrum of this compound

By combining the insights from our analysis of benzyl alcohol and substituted benzothiophenes, we can predict the ¹H NMR spectrum of this compound with a high degree of confidence.

Molecular Structure and Proton Numbering:

References

A Comparative Guide to the Mass Spectrometry Analysis of (7-Bromo-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(7-Bromo-1-benzothiophen-2-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds, making its unambiguous characterization critical for drug discovery and development pipelines. Mass spectrometry stands as a cornerstone technique for confirming its molecular weight and elucidating its structure through fragmentation analysis. This guide will explore the nuances of different ionization techniques and provide a comparative framework against other analytical methods.

The Role of Ionization in Unraveling Molecular Structure

The choice of ionization technique is paramount in mass spectrometry as it dictates the type and extent of fragmentation, thereby influencing the structural information that can be obtained. For this compound, both "hard" and "soft" ionization methods offer complementary data.

Electron Ionization (EI): The Hard Ionization Approach for Structural Detail

Electron Ionization (EI) is a high-energy process that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1][2] This makes it an invaluable tool for detailed structural elucidation. The high energy of the electron beam (typically 70 eV) causes the ejection of an electron from the molecule, forming a radical cation (M+•) that is prone to bond cleavage.[1][3]

Electrospray Ionization (ESI): A Soft Touch for Molecular Weight Confirmation

In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces a protonated molecule ([M+H]+) with minimal fragmentation.[1][2] This is particularly advantageous for unequivocally determining the molecular weight of the analyte. ESI is well-suited for polar and thermally labile molecules and is readily coupled with liquid chromatography (LC-MS).[1] For molecules that are less polar, Atmospheric Pressure Chemical Ionization (APCI) can be a suitable alternative soft ionization method.[4][5]

Predicting the Fragmentation of this compound

The structure of this compound, with its benzothiophene core, bromine substituent, and methanol group, gives rise to a predictable yet informative fragmentation pattern.

Key Structural Features Influencing Fragmentation:

  • Benzothiophene Core: A stable aromatic system that can undergo characteristic fragmentation.

  • Bromine Atom: The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in a distinctive M+2 isotopic pattern for all bromine-containing fragments.[6][7]

  • Methanol Group: The -CH2OH substituent is a primary site for initial fragmentation events.

Proposed Fragmentation Pathway under Electron Ionization (EI)

The EI mass spectrum of this compound is expected to show a series of fragment ions resulting from the cleavage of the methanol group and the benzothiophene ring.

Fragmentation_Pathway M [this compound]+• m/z 258/260 F1 [M - H]+• m/z 257/259 M->F1 - H• F2 [M - OH]+• m/z 241/243 M->F2 - •OH F3 [M - CH2OH]+• m/z 227/229 M->F3 - •CH2OH F4 [C8H4SBr]+• m/z 211/213 F3->F4 - CS F5 [C7H4Br]+• m/z 180/182 F4->F5 - HCS

Caption: Proposed EI fragmentation of this compound.

Predicted Mass Spectrum Data

The following table summarizes the expected major ions in the mass spectrum of this compound under both EI and ESI conditions.

Ion Proposed Structure m/z (EI) Relative Abundance (EI) m/z (ESI) Relative Abundance (ESI)
[M]+•Molecular Ion258/260Moderate--
[M+H]+Protonated Molecule--259/261High
[M-H]+Loss of Hydrogen257/259Low--
[M-OH]+Loss of Hydroxyl Radical241/243High--
[M-CH2OH]+Loss of Methanol Radical227/229High--
[C8H4SBr]+Benzothiophene Cation211/213Moderate--
[C7H4Br]+Bromophenyl Cation180/182Low--

Comparative Analysis: Mass Spectrometry vs. Other Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often involves a multi-technique approach.

Technique Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Molecular weight and structural information from fragmentation.High sensitivity, small sample requirement, direct molecular weight determination.Isomers may not be distinguishable without chromatography, can be destructive.
Nuclear Magnetic Resonance (NMR) Detailed structural information, including connectivity of atoms.Non-destructive, provides unambiguous structure elucidation.[8]Lower sensitivity than MS, larger sample amount needed, more complex data interpretation.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, non-destructive, provides information on chemical bonding.[9]Limited structural information, not suitable for complex mixtures.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of isomers.High resolution, quantitative analysis, can be coupled with MS.Does not provide structural information on its own.

Experimental Protocol: Mass Spectrometry Analysis

This section provides a generalized workflow for the analysis of this compound using both GC-MS (for EI) and LC-MS (for ESI).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detection (EI):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 50 to 350.

    • Source Temperature: 230 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
  • Sample Preparation: Dissolve the sample in a mixture of methanol and water (e.g., 1:1 v/v) to a concentration of approximately 100 µg/mL.

  • LC Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS Detection (ESI):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Mass Range: Scan from m/z 100 to 400.

A Holistic Analytical Workflow

For a comprehensive characterization of this compound, a multi-step analytical workflow is recommended.

Analytical_Workflow Start Sample of this compound Purity Purity Assessment (HPLC) Start->Purity Structure_ID Structural Elucidation Purity->Structure_ID MS Mass Spectrometry Structure_ID->MS NMR NMR Spectroscopy Structure_ID->NMR IR IR Spectroscopy Structure_ID->IR Data_Analysis Data Integration and Final Report MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis

Caption: Comprehensive analytical workflow for compound characterization.

Conclusion

The mass spectrometric analysis of this compound offers a powerful means of confirming its molecular weight and elucidating its structure. The strategic use of both hard (EI) and soft (ESI) ionization techniques provides complementary information that, when combined with data from other analytical methods such as NMR and IR, allows for an unambiguous characterization of this important synthetic intermediate. The workflows and comparative data presented in this guide are intended to empower researchers to make informed decisions in their analytical strategies, ultimately contributing to the integrity and efficiency of the drug development process.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of (7-Bromo-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of (7-Bromo-1-benzothiophen-2-yl)methanol, a key heterocyclic compound. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer a comparative analysis of performance to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

The Critical Role of Purity in Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods are essential to identify and quantify any process-related impurities, degradation products, or residual starting materials.

The Workhorse of Purity Analysis: Reverse-Phase HPLC

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for purity analysis of non-volatile and thermally labile compounds like this compound.[1] Its high resolution, sensitivity, and reproducibility make it an indispensable tool in quality control laboratories.

Experimental Protocol: A Robust RP-HPLC Method

While a specific monograph for this compound may not be publicly available, a robust method can be developed based on the analysis of structurally similar benzothiophene derivatives.[2]

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 stationary phase is the workhorse for separating non-polar to moderately polar compounds. A typical choice would be a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • High-purity water (Milli-Q or equivalent)

    • Formic acid or Phosphoric acid (for mobile phase pH adjustment)

    • This compound reference standard and sample for analysis.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and separation for aromatic heterocyclic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase for RP-HPLC, offering good peak shape and MS-compatibility if formic acid is used.
Gradient Program 0-20 min: 40-90% B20-25 min: 90% B25-26 min: 90-40% B26-30 min: 40% BA gradient elution is necessary to separate compounds with a range of polarities, from potential polar degradants to non-polar synthesis byproducts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmBenzothiophene derivatives typically exhibit strong UV absorbance around this wavelength. A PDA detector would allow for monitoring across a range of wavelengths to detect impurities with different chromophores.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample for analysis in the same diluent and at a similar concentration to the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC system.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolution Dissolution Weighing->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Reporting Calculation->Report

Workflow for HPLC Purity Analysis

Comparative Analysis: Alternative and Advanced Techniques

While HPLC is a robust and widely used technique, other methods can offer significant advantages depending on the specific analytical requirements.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm) and operating at much higher pressures.[3] This results in several key benefits:

  • Increased Resolution: The smaller particle size leads to more efficient separation of closely eluting impurities.[4]

  • Faster Analysis Times: Higher optimal flow rates significantly reduce run times, increasing sample throughput.[5][6]

  • Enhanced Sensitivity: Sharper, narrower peaks lead to a better signal-to-noise ratio and lower limits of detection.[3]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a greener analytical method.

The primary trade-off for these advantages is the higher initial cost of UHPLC instrumentation, which is designed to handle the increased backpressure.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Coupling HPLC with a mass spectrometer provides an additional dimension of data, offering not just retention time and UV absorbance but also the mass-to-charge ratio of the eluting compounds.[7] This is invaluable for:

  • Impurity Identification: The mass of an unknown impurity can provide crucial information for its structural elucidation.

  • Specificity: Co-eluting peaks that are indistinguishable by UV detection can often be resolved by their different masses.

  • Sensitivity: Mass spectrometers can be significantly more sensitive than UV detectors for certain compounds.

HPLC-MS is particularly powerful for identifying and characterizing unknown degradation products or synthesis byproducts.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile impurities, such as residual solvents from the synthesis process, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[9][10] In this technique, the sample is vaporized and separated in a gaseous mobile phase. GC offers excellent separation efficiency for volatile compounds, and the mass spectrometer provides definitive identification. GC-MS is not suitable for non-volatile or thermally labile compounds like this compound itself, but it is an essential orthogonal technique for a complete purity profile.

Performance Comparison

The following table provides a comparative overview of the expected performance of these techniques for the purity assessment of this compound. The data is based on typical performance characteristics for the analysis of similar pharmaceutical compounds.[5][11]

ParameterHPLCUHPLCHPLC-MSGC-MS
Principle Chromatographic separation based on polarityHigh-pressure chromatographic separationSeparation by polarity, detection by massSeparation by volatility, detection by mass
Typical Run Time 20-30 min2-10 min10-20 min15-30 min
Resolution GoodExcellentGood to ExcellentExcellent (for volatiles)
Limit of Detection (LOD) ~0.01%~0.001%<0.001%ppm levels (for volatiles)
Limit of Quantification (LOQ) ~0.03%~0.003%<0.003%ppm levels (for volatiles)
Primary Application Routine purity and assayHigh-throughput screening, complex mixturesImpurity identification and characterizationResidual solvents, volatile impurities
Key Advantage Robust, widely availableSpeed, resolution, sensitivityStructural informationSpecificity for volatile compounds
Key Limitation Slower analysis timeHigher instrument costHigher complexity and costLimited to volatile/thermolabile compounds

Selecting the Right Analytical Tool: A Decision-Making Framework

The choice of analytical technique depends on the stage of drug development and the specific question being addressed.

Decision_Tree cluster_goals cluster_methods Start Purity Assessment Goal? Routine_QC Routine Quality Control (Known Impurities) Start->Routine_QC High_Throughput High-Throughput Screening Start->High_Throughput Impurity_ID Unknown Impurity Identification Start->Impurity_ID Residual_Solvents Residual Solvent Analysis Start->Residual_Solvents HPLC HPLC Routine_QC->HPLC UHPLC UHPLC High_Throughput->UHPLC HPLC_MS HPLC-MS Impurity_ID->HPLC_MS GC_MS GC-MS Residual_Solvents->GC_MS

Decision Tree for Analytical Method Selection

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. RP-HPLC serves as a robust and reliable method for routine quality control, providing accurate quantification of the main component and known impurities. UHPLC offers a significant advantage in high-throughput environments and for the analysis of complex impurity profiles where high resolution and speed are critical. For the definitive identification of unknown impurities and degradation products, HPLC-MS is the technique of choice. Finally, GC-MS is an essential orthogonal method for the analysis of volatile residual solvents. By understanding the strengths and limitations of each technique, researchers can develop a comprehensive analytical strategy that ensures the quality, safety, and efficacy of the final pharmaceutical product.

References

The Underlying Principles: Electronic and Steric Effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Bromo-benzothiophene Isomers

For researchers and professionals in drug development and materials science, the benzothiophene scaffold is a cornerstone of molecular design, appearing in the chemical structures of pharmaceuticals like raloxifene and zileuton. The functionalization of this core structure is paramount for the discovery of novel therapeutic agents and advanced materials. Bromo-benzothiophenes serve as critical and versatile building blocks for this purpose, enabling the introduction of diverse molecular fragments through a variety of chemical transformations.

However, not all bromo-benzothiophene isomers are created equal. The position of the bromine atom on the benzothiophene ring system profoundly influences its chemical reactivity. A nuanced understanding of these differences is essential for synthetic strategy, reaction optimization, and the efficient creation of target molecules. This guide provides a detailed comparison of the reactivity of common bromo-benzothiophene isomers, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions in their synthetic endeavors.

The differential reactivity of bromo-benzothiophene isomers in transition metal-catalyzed cross-coupling reactions is primarily governed by the electronic properties of the C-Br bond, which in turn are dictated by its position on the heterocyclic ring.

  • Reactivity of the Thiophene Ring (C2 vs. C3): In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C2 position (alpha to the sulfur atom) of the thiophene ring is generally more electron-deficient and thus more activated towards electrophilic attack and oxidative addition compared to the C3 position (beta to the sulfur atom). This intrinsic electronic property often translates to higher reactivity for 2-bromo-benzothiophene compared to its 3-bromo counterpart.

  • Reactivity of the Benzene Ring (C4-C7): The reactivity of bromine substituents on the benzene portion of the scaffold (positions 4, 5, 6, and 7) is influenced by standard aromatic chemistry principles. Their reactivity will be modulated by the electronic influence of the fused thiophene ring and any other substituents present.

  • Steric Hindrance: While electronic effects are often dominant, steric hindrance can significantly impede the approach of a bulky palladium catalyst, slowing down or even preventing a reaction. This is particularly relevant for positions ortho to the fused ring system or adjacent to other large substituents.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. The choice of bromo-benzothiophene isomer can have a significant impact on reaction efficiency and conditions.

A key example of differential reactivity is observed in substrates containing multiple halogen atoms. In 3-bromo-7-chloro-1-benzothiophene, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective Suzuki coupling at the C3 position while leaving the C7 chlorine atom intact for subsequent transformations. This chemoselectivity underscores the general reactivity trend of C-Br > C-Cl in Suzuki couplings.

Table 1: Representative Suzuki-Miyaura Coupling Reactions
Bromo-IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-7-chloro-1-benzothiophene4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O9012-24High (not specified)
2-BromobenzothiopheneBenzo[b]thien-2-ylboronic acidPd(OAc)₂ / SPhosCs₂CO₃THF/H₂O802491 (optimized)
2,5-Dibromo-3-methylthiophenePhenylboronic acid (1.1 eq)Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001281 (mono-coupled at C5)
2,5-Dibromo-3-hexylthiophenePhenylboronic acid (2.2 eq)Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O1001285 (di-coupled)
Experimental Protocol: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-7-chloro-1-benzothiophene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this mixture to the main reaction flask.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with ethyl acetate (2 x 15 mL), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)₂ (Base) PdII_Aryl_R Ar-Pd(II)L₂(R') Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Heck Coupling

The Heck reaction vinylates aryl halides, providing a powerful route to substituted alkenes. The success and regioselectivity of this reaction on the benzothiophene core are also dependent on the isomer used. Studies on the direct C-H arylation of benzothiophenes, which can proceed through a Heck-type pathway, have shown strong regioselectivity, further highlighting the electronic differences between positions on the ring.

While direct comparative yield data is sparse in the literature, the general principles of reactivity hold. The more electron-deficient C-Br bonds are expected to undergo oxidative addition more readily. For instance, the synthesis of benzothiophenes from 2,3-dibromothiophene involves a twofold Heck reaction, demonstrating the viability of these positions as coupling partners.

Experimental Protocol: General Heck Reaction
  • Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., Nitrogen), place the bromo-benzothiophene isomer (1.0 mmol), the alkene (1.2-1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (if required, e.g., a phosphine ligand).

  • Solvent and Base Addition: Add a suitable solvent (e.g., DMF, NMP, or acetonitrile) and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 2-3 mmol).

  • Reaction: Heat the mixture to the required temperature (typically 80-140 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Coord Carbopalladation (Syn-Addition) PdII_Aryl->Coord Alkene Intermediate R-CH₂-CH(Ar)-Pd(II)L₂(X) Coord->Intermediate Elim β-Hydride Elimination Intermediate->Elim Product_Complex [HPd(II)L₂(X)] • Alkene Elim->Product_Complex Ar-Alkene Regen Base-mediated Regeneration Product_Complex->Regen Base Regen->Pd0

Caption: Simplified mechanism of the Heck reaction catalytic cycle.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, allowing the synthesis of aryl amines from aryl halides. The development of specialized ligands has greatly expanded the scope of this reaction. The reactivity of bromo-benzothiophenes in this transformation is critical for the synthesis of many biologically active nitrogen-containing heterocycles.

The general reactivity trends observed in C-C couplings are expected to persist in C-N couplings. The choice of ligand is particularly crucial in Buchwald-Hartwig aminations and can be tailored to the specific electronic and steric environment of the bromo-benzothiophene isomer.

Table 2: Buchwald-Hartwig Amination Conditions
Bromo-IsomerAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Aryl BromidePrimary/Secondary AminePd₂(dba)₃ / BINAPNaOt-BuToluene80-110Generally High
Aryl BromideAmide[Pd(Cinamyl)Cl]₂ / DavePhosDBUToluene10088
Heteroaryl HalidePrimary Amine[(CyPF-tBu)PdCl₂]K₃PO₄t-AmylOH110High
Experimental Protocol: General Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add an oven-dried flask with a stir bar, the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Reagent Addition: Add the bromo-benzothiophene isomer (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the flask and heat the mixture in an oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (1-24 h).

  • Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord HNR₂ PdII_Amine [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Reactivity in Halogen-Metal Exchange

Lithium-halogen exchange is a powerful method for generating potent organolithium nucleophiles from aryl bromides. This reaction is typically performed at very low temperatures (-78 °C) to prevent decomposition of the resulting organometallic intermediate. The generated 3-lithiothiophene, for example, can then react with a wide range of electrophiles.

The rate of halogen-metal exchange is influenced by the stability of the resulting carbanion. The greater acidity of the C2-proton of thiophene compared to the C3-proton suggests that a 2-lithiated species is more stable. Consequently, the lithium-halogen exchange may proceed more readily with 2-bromobenzothiophene than with the 3-bromo isomer. However, kinetic factors can also play a significant role. For substrates with multiple bromine atoms, regioselectivity can sometimes be achieved, although this can be challenging.

Experimental Protocol: Lithiation of 3-Bromothiophene and Electrophilic Quench
  • Setup: Assemble a flame- or oven-dried, three-necked flask equipped with a stir bar, a thermometer, a nitrogen/argon inlet, and a septum. Purge the system with inert gas.

  • Reagent Addition: Add anhydrous THF via syringe. Add the bromo-benzothiophene isomer (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Exchange: Stir the mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise at -78 °C.

  • Warming: Stir at -78 °C for one hour before allowing the reaction to slowly warm to room temperature.

  • Workup: Cool the flask in an ice bath and carefully quench the reaction with a saturated aqueous NH₄Cl solution. Extract with an organic solvent, wash, dry, and purify.

Workflow for Lithiation and Electrophilic Quench

Lithiation_Workflow start Start: Bromo-benzothiophene in Anhydrous THF cool Cool to -78 °C start->cool add_buli Add n-BuLi dropwise cool->add_buli exchange Stir for 30-60 min (Li-Br Exchange Occurs) add_buli->exchange add_elec Add Electrophile (E⁺) at -78 °C exchange->add_elec warm Warm to Room Temp. add_elec->warm quench Quench with sat. NH₄Cl warm->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify product Product: Functionalized Benzothiophene purify->product

Caption: A typical experimental workflow for lithium-halogen exchange and subsequent electrophilic quench.

Conclusion

The reactivity of bromo-benzothiophene isomers is a complex interplay of electronic and steric factors that are fundamentally tied to the bromine atom's position. In palladium-catalyzed cross-coupling reactions, the C2-position generally exhibits higher reactivity than the C3-position due to its more electron-deficient nature. This predictable hierarchy allows for strategic and sometimes selective functionalization of the benzothiophene core. For halogen-metal exchange, the stability of the resulting organometallic species is a key determinant of the reaction's facility. By understanding these intrinsic properties, researchers can better design synthetic routes, select appropriate reaction conditions, and ultimately accelerate the discovery and development of novel molecules for a wide range of scientific applications.

A Comparative Guide to the Synthesis of (7-Bromo-1-benzothiophen-2-yl)methanol: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(7-Bromo-1-benzothiophen-2-yl)methanol is a key building block in the synthesis of various pharmacologically active compounds and functional materials. Its versatile structure, featuring a reactive hydroxymethyl group and a bromine atom suitable for further functionalization, makes it a valuable intermediate in medicinal chemistry and materials science. This guide provides a comprehensive comparison of the primary and alternative synthetic routes to this important compound, offering an objective analysis of their respective advantages and disadvantages, supported by experimental data and detailed protocols.

Primary Synthesis Route: A Stepwise Approach

The most established and widely employed synthesis of this compound is a three-step sequence commencing with the commercially available 1-benzothiophene. This linear approach offers high regioselectivity and is amenable to scale-up.

Step 1: Regioselective Bromination of 1-Benzothiophene

The initial step involves the selective introduction of a bromine atom at the 7-position of the benzothiophene ring. Direct bromination of benzothiophene typically yields a mixture of isomers, with the 3-bromo derivative being a major product. To achieve the desired 7-bromo isomer, a directed synthesis is often necessary. A common strategy involves the use of N-bromosuccinimide (NBS) in a suitable solvent system.

Causality of Experimental Choices: The use of NBS provides a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions. The choice of solvent and temperature is critical to control the regioselectivity of the reaction.

Experimental Protocol: Synthesis of 7-Bromo-1-benzothiophene

  • Materials: 1-Benzothiophene, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 1-benzothiophene (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 7-Bromo-1-benzothiophene.

Step 2: Formylation of 7-Bromo-1-benzothiophene

The introduction of a formyl group at the 2-position of the benzothiophene ring is a crucial step. Two primary methods are employed for this transformation: lithiation followed by quenching with dimethylformamide (DMF), and the Vilsmeier-Haack reaction.

This method involves a lithium-halogen exchange at the 7-position, followed by a directed ortho-metalation to deprotonate the 2-position, which then reacts with DMF.

Causality of Experimental Choices: The use of a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures allows for the selective deprotonation of the most acidic proton at the 2-position of the thiophene ring. DMF serves as an efficient one-carbon electrophile for the formylation.

Experimental Protocol: Synthesis of 7-Bromo-1-benzothiophene-2-carbaldehyde via Lithiation

  • Materials: 7-Bromo-1-benzothiophene, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 7-Bromo-1-benzothiophene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 7-Bromo-1-benzothiophene-2-carbaldehyde.

The Vilsmeier-Haack reaction is an alternative method for the formylation of electron-rich aromatic rings. It utilizes a Vilsmeier reagent, generated in situ from DMF and phosphorus oxychloride (POCl₃).[1]

Causality of Experimental Choices: The Vilsmeier reagent is a mild electrophile that can selectively formylate electron-rich heterocycles like benzothiophene at the 2-position. This method avoids the use of highly pyrophoric organolithium reagents, making it a potentially safer option for larger-scale synthesis.[1]

Experimental Protocol: Synthesis of 7-Bromo-1-benzothiophene-2-carbaldehyde via Vilsmeier-Haack Reaction [2]

  • Materials: 7-Bromo-1-benzothiophene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a dry, two-necked round-bottom flask, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to generate the Vilsmeier reagent.

    • Add a solution of 7-Bromo-1-benzothiophene (1.0 eq) in a minimal amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford 7-Bromo-1-benzothiophene-2-carbaldehyde.[2]

Step 3: Reduction of the Aldehyde to the Alcohol

The final step is the reduction of the 2-formyl group to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is a commonly used and effective reagent for this transformation.[3]

Causality of Experimental Choices: Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes and ketones to alcohols in the presence of other functional groups, such as the aryl bromide. The reaction is typically carried out in a protic solvent like ethanol or methanol.[3]

Experimental Protocol: Synthesis of this compound [3]

  • Materials: 7-Bromo-1-benzothiophene-2-carbaldehyde, Sodium borohydride (NaBH₄), Ethanol.

  • Procedure:

    • Dissolve 7-Bromo-1-benzothiophene-2-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound.

Alternative Synthesis Routes: Convergent Strategies

While the stepwise approach is reliable, more convergent or "one-pot" syntheses can offer advantages in terms of efficiency and resource utilization.

Alternative Route 1: Grignard Reaction with a Formylating Agent

An alternative approach involves the formation of a Grignard reagent from a di-bromo precursor, followed by reaction with a suitable formylating agent. This route could potentially be adapted to introduce the hydroxymethyl group directly or in a subsequent step.

Conceptual Framework: Starting from a precursor like 1,7-dibromobenzothiophene, selective Grignard formation at the more reactive 2-position followed by reaction with an electrophile like paraformaldehyde could, in principle, lead to the desired product. However, controlling the selectivity of Grignard formation and preventing side reactions can be challenging.

Alternative Route 2: One-Pot Cyclization and Functionalization

Modern synthetic methodologies are increasingly focused on one-pot reactions where multiple transformations occur in a single reaction vessel. For the synthesis of this compound, a hypothetical one-pot strategy could involve the reaction of a suitably substituted benzene derivative with a thiophene building block that already contains the hydroxymethyl precursor.

Conceptual Framework: For instance, a reaction between a bromo-substituted thiophenol and a propargyl alcohol derivative could potentially lead to the benzothiophene core with the desired substitution pattern in a single step, although this would require significant methods development.

Performance Comparison

Parameter Primary Route: Stepwise Synthesis Alternative Route 1: Grignard Approach (Conceptual) Alternative Route 2: One-Pot Strategy (Conceptual)
Overall Yield Moderate to Good (multi-step)Potentially lower due to selectivity issuesPotentially high if optimized
Scalability Readily scalableChallenging to scale due to Grignard handlingDependent on the specific reaction conditions
Safety Lithiation step requires careful handling of pyrophoric reagents. Vilsmeier-Haack is a safer alternative.Grignard reagents are moisture-sensitive and can be pyrophoric.Highly dependent on the chosen reagents and conditions.
Versatility Allows for the synthesis of various analogs by modifying the final steps.Potentially versatile if selectivity can be controlled.May be less versatile and tailored to a specific target.
Cost-Effectiveness Can be cost-effective due to the use of common reagents.May require more specialized starting materials.Potentially cost-effective if starting materials are simple.
Environmental Impact Multiple steps generate more waste.Fewer steps could reduce waste.Potentially the most environmentally friendly approach.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_primary Primary Route cluster_alternative1 Alternative Route 1 (Conceptual) cluster_alternative2 Alternative Route 2 (Conceptual) A 1-Benzothiophene B 7-Bromo-1-benzothiophene A->B NBS, MeCN C 7-Bromo-1-benzothiophene-2-carbaldehyde B->C 1. n-BuLi, THF, -78°C 2. DMF (Method 2a) B->C POCl3, DMF (Method 2b) D This compound C->D NaBH4, EtOH E 1,7-Dibromobenzothiophene F 7-Bromo-2-(magnesiobromo)-1-benzothiophene E->F Mg, THF G This compound F->G Paraformaldehyde H Bromo-substituted thiophenol J This compound H->J I Propargyl alcohol derivative I->J

Caption: Synthetic pathways to this compound.

Conclusion

The primary, three-step synthesis of this compound remains the most reliable and well-documented approach. The choice between lithiation and Vilsmeier-Haack formylation in the second step will depend on the specific laboratory capabilities and safety considerations. While alternative, more convergent routes are conceptually appealing, they require further research and development to become practical alternatives. This guide provides the necessary information for researchers to make an informed decision on the most suitable synthetic strategy for their specific needs, balancing factors such as yield, scalability, safety, and efficiency.

References

A Comparative Guide to the Structural Elucidation of (7-Bromo-1-benzothiophen-2-yl)methanol Derivatives: An In-Depth Analysis of X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, new drugs are designed, and novel materials with tailored properties are developed. The benzothiophene scaffold, a heterocyclic aromatic compound, is a privileged structure in numerous pharmacologically active agents and functional organic materials.[1][2] The introduction of substituents, such as a bromine atom and a hydroxymethyl group in "(7-Bromo-1-benzothiophen-2-yl)methanol," further modulates its physicochemical and biological properties, making a detailed structural understanding essential.

While the specific crystal structure of this compound is not publicly available as of this guide's publication, this document will provide a comprehensive comparison of single-crystal X-ray diffraction with other powerful analytical techniques for the structural characterization of this class of molecules.[3][4] To illustrate the principles and provide concrete experimental data, we will use a closely related, structurally characterized benzothiophene derivative as a case study: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .[5] This guide will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources, offering a holistic view for professionals in the field.

The Imperative of Structural Analysis for Benzothiophene Derivatives

Benzothiophene derivatives are known for a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[6] The specific substitution pattern on the benzothiophene core dictates its interactions with biological targets. Therefore, a definitive knowledge of the molecular geometry, conformation, and intermolecular interactions is crucial for optimizing efficacy and safety.

Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction (SCXRD) remains the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[2] The technique provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding the molecule's structure and behavior.

Experimental Protocol: From Synthesis to Crystal Structure

The journey to obtaining a crystal structure begins with the synthesis of the compound and culminates in the refinement of the crystallographic data.

Part 1: Synthesis of a Representative Benzothiophene Derivative

The synthesis of substituted benzothiophenes can be achieved through various routes.[7] A common method involves the reaction of a substituted benzonitrile with a sulfur-containing reagent. For our case study, 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, a plausible synthetic route would involve the reaction of a substituted cyclohexanone with malononitrile and sulfur.

Part 2: Crystallization – The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step.[8] Several techniques can be employed, and the choice of solvent and method is critical.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at room temperature.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Part 3: X-ray Diffraction Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates and other crystallographic parameters.[5]

Comparative Crystallographic Data

The following table presents the key crystallographic parameters for our representative benzothiophene derivative, 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.[5]

ParameterValue
Chemical FormulaC₁₀H₁₂N₂S
Molecular Weight192.29 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 9.0415(2) Å, b = 8.3294(2) Å, c = 13.1283(3) Å, β = 90.169(2)°
Unit Cell Volume988.69(4) ų

Visualization of Molecular Structure and Packing

cluster_0 X-ray Crystallography Workflow a0 Synthesis of Benzothiophene Derivative a1 Purification a0->a1 a2 Crystallization a1->a2 a3 Single Crystal Selection a2->a3 a4 X-ray Data Collection a3->a4 a5 Structure Solution and Refinement a4->a5 a6 Final Crystal Structure a5->a6 cluster_0 Structural Analysis Decision Workflow start Need for Structural Information q1 Is a single crystal available? start->q1 scxrd Single-Crystal X-ray Diffraction (SCXRD) q1->scxrd Yes pxrd Powder X-ray Diffraction (PXRD) q1->pxrd No end Comprehensive Structural Understanding scxrd->end spectroscopy Spectroscopic Methods (NMR, MS, IR) pxrd->spectroscopy computation Computational Modeling (DFT) spectroscopy->computation computation->end

References

A Senior Application Scientist's Guide to the Strategic Bromination of Benzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of a bromine atom onto the benzothiophene scaffold is a critical transformation. Brominated benzothiophenes are pivotal precursors for a vast array of biologically active molecules and advanced organic materials.[1][2] The choice of brominating agent is not a trivial matter; it dictates the regioselectivity, yield, and scalability of the synthesis. This guide provides an in-depth comparative analysis of common brominating agents for benzothiophene, grounded in experimental evidence and mechanistic understanding, to empower you to make informed decisions in your synthetic endeavors.

The Reactivity Landscape of Benzothiophene

Benzothiophene is an aromatic heterocyclic compound with a thiophene ring fused to a benzene ring.[1][3] This fusion influences its reactivity in electrophilic substitution reactions. The thiophene ring is more electron-rich than the benzene ring, making it the preferred site for electrophilic attack. Theoretical and experimental studies have shown that the C3 position of the thiophene ring is the most nucleophilic, followed by the C2 position.[1][3] This inherent reactivity profile is the foundation for understanding the regiochemical outcomes of bromination reactions.

Head-to-Head Comparison of Key Brominating Agents

The selection of a brominating agent is a strategic choice that balances reactivity, selectivity, safety, and practicality. Below, we compare the performance of the most common reagents for the bromination of benzothiophene.

Brominating AgentTypical RegioselectivityReaction ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Primarily C3Mild (e.g., 0°C to room temperature in CHCl₃/AcOH)Easy to handle solid, high regioselectivity for C3, good yields.[4]Can be less reactive than Br₂, requires careful control to avoid side reactions.
Bromine (Br₂) Primarily C3Mild (e.g., 15°C in CCl₄)Strong brominating agent, readily available.Highly corrosive and volatile liquid, produces corrosive HBr byproduct, can lead to over-bromination.[5]
Pyridinium Tribromide (Py·Br₃) Primarily C3MildStable, non-volatile solid, safer alternative to liquid Br₂.[6]Can be less reactive than Br₂, may require slightly longer reaction times.
n-Butyllithium then NBS Primarily C2Cryogenic temperatures (-70°C)Allows access to the C2 position.[7]Requires strictly anhydrous conditions and inert atmosphere, cryogenic temperatures can be challenging to scale up.

Mechanistic Insights: Understanding Regioselectivity

The preferential bromination at the C3 position with electrophilic brominating agents like NBS and Br₂ can be explained by the relative stability of the Wheland intermediates formed upon electrophilic attack.

Caption: Mechanism of electrophilic bromination of benzothiophene.

Attack at the C3 position leads to a more stable carbocation intermediate where the positive charge is better delocalized over the benzene ring and the sulfur atom. In contrast, attack at the C2 position results in a less stable intermediate.

To achieve bromination at the C2 position, a different strategy is required. This typically involves deprotonation at the C2 position using a strong base like n-butyllithium to form a highly nucleophilic organolithium species, which then reacts with an electrophilic bromine source.

Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step protocols for the synthesis of both 3-bromobenzothiophene and 2-bromobenzothiophene, representing the two major regiochemical outcomes.

Protocol 1: Synthesis of 3-Bromobenzothiophene using N-Bromosuccinimide (NBS)

This protocol is adapted from a procedure that affords a high yield of the desired C3-brominated product.[4]

Materials:

  • Benzothiophene

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Acetic Acid (AcOH)

  • Saturated sodium thiosulfate solution

  • Saturated sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Silica gel

Procedure:

  • Dissolve benzothiophene (10 g, 74.5 mmol) in a mixture of chloroform (75 mL) and acetic acid (75 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (16.6 g, 93.3 mmol) portion-wise over 4 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with chloroform (200 mL).

  • Wash the organic layer successively with saturated sodium thiosulfate solution (200 mL), saturated sodium carbonate solution (200 mL), and brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by filtration through a pad of silica gel, eluting with hexane, to yield 3-bromobenzothiophene as a yellow oil.

Workflow for 3-Bromobenzothiophene Synthesis A Dissolve Benzothiophene in CHCl₃/AcOH B Cool to 0°C A->B C Add NBS Portion-wise B->C D Stir at Room Temperature for 48h C->D E Work-up (Dilution, Washes) D->E F Purification (Silica Gel Chromatography) E->F G 3-Bromobenzothiophene F->G

Caption: Workflow for the synthesis of 3-bromobenzothiophene using NBS.

Protocol 2: Synthesis of 2-Bromobenzothiophene via Lithiation

This protocol outlines a common strategy for accessing the C2 position, which is less favored in direct electrophilic substitution.[7]

Materials:

  • Benzothiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • N-Bromosuccinimide (NBS)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Petroleum ether

  • Silica gel

Procedure:

  • To a solution of benzothiophene (2.0 g, 15 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere, cool the mixture to -70°C.

  • Slowly add n-butyllithium (2.5 M in hexanes, 12 mL, 30 mmol) dropwise, maintaining the temperature at -70°C.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Add N-bromosuccinimide (5.3 g, 30 mmol) in one portion.

  • Allow the reaction to slowly warm to room temperature over 1 hour.

  • Quench the reaction with a saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100:1) to afford 2-bromobenzothiophene as a white solid.

Conclusion and Future Outlook

The choice of brominating agent for benzothiophene is a critical decision that directly impacts the outcome of the synthesis. For the preparation of 3-bromobenzothiophene, N-Bromosuccinimide offers a reliable and selective method with good yields and ease of handling. For accessing the less reactive 2-position, a directed metalation approach is necessary. As the demand for functionalized benzothiophenes in drug discovery and materials science continues to grow, the development of even more selective, efficient, and sustainable bromination methods will remain an active area of research.

References

A Comparative Guide to the Synthesis of (7-Bromo-1-benzothiophen-2-yl)methanol: A Novel Enzymatic Approach vs. Traditional Chemo-reductive Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(7-Bromo-1-benzothiophen-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active compounds, making its efficient and selective synthesis a topic of considerable interest for researchers in drug discovery and development. This guide provides an in-depth technical comparison of a novel, biocatalytic synthetic method for this compound against a well-established, traditional chemo-reductive route. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, purity, reaction time, and environmental impact. Our aim is to provide researchers with the critical information needed to make informed decisions when selecting a synthetic strategy for this valuable intermediate.

Synthetic Strategies: An Overview

The synthesis of this compound invariably proceeds through the reduction of a more oxidized precursor, typically 7-bromobenzo[b]thiophene-2-carbaldehyde or 7-bromobenzo[b]thiophene-2-carboxylic acid. The choice of reducing agent and methodology significantly impacts the overall efficiency, selectivity, and sustainability of the synthesis.

  • Traditional Chemo-reductive Method: This approach relies on stoichiometric metal hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to reduce the carbonyl or carboxyl group.[1][2][3][4] These methods are widely used due to their reliability and broad applicability.

  • Novel Enzymatic Method: As the demand for greener and more selective chemical transformations grows, biocatalysis has emerged as a powerful alternative.[5][6] This guide proposes a novel synthetic route employing a whole-cell biocatalyst expressing a carbonyl reductase for the asymmetric reduction of 7-bromobenzo[b]thiophene-2-carbaldehyde.

Methodology

Synthesis of the Precursor: 7-Bromobenzo[b]thiophene-2-carbaldehyde

A common route to the aldehyde precursor involves the Vilsmeier-Haack formylation of 7-bromobenzo[b]thiophene.

dot

A 7-Bromobenzo[b]thiophene C 7-Bromobenzo[b]thiophene-2-carbaldehyde A->C Formylation B Vilsmeier Reagent (POCl3, DMF) B->C

Caption: Synthesis of the aldehyde precursor.

Method 1: Traditional Chemo-reductive Synthesis

This protocol details the reduction of 7-bromobenzo[b]thiophene-2-carbaldehyde using sodium borohydride.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 7-bromobenzo[b]thiophene-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol (0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the cooled solution. Monitor the reaction for gas evolution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute hydrochloric acid at 0 °C.

  • Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure this compound.[7]

dot

cluster_0 Reaction cluster_1 Work-up & Purification A Aldehyde in Methanol C Stir at 0°C to RT A->C B NaBH4 (1.5 eq) B->C D Quench with H2O/HCl C->D E Extraction D->E F Column Chromatography E->F G Final Product F->G

Caption: Workflow for the chemo-reductive synthesis.

Method 2: A Novel Enzymatic Synthesis

This proposed method utilizes a whole-cell biocatalyst, such as E. coli engineered to overexpress a carbonyl reductase, for a green and selective reduction.

Experimental Protocol:

  • Biocatalyst Preparation: Prepare a culture of E. coli cells expressing a suitable carbonyl reductase. Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate buffer, pH 7.0) to a specific optical density.

  • Reaction Setup: In a reaction vessel, combine the cell suspension with a co-factor regeneration system (e.g., glucose and glucose dehydrogenase) and the substrate, 7-bromobenzo[b]thiophene-2-carbaldehyde (1.0 eq), typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC.

  • Work-up: Once the reaction reaches completion, centrifuge the mixture to pellet the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

dot

cluster_0 Biocatalysis cluster_1 Work-up & Purification A Aldehyde in Buffer/Co-solvent D Incubate at 30°C A->D B Whole-cell Biocatalyst B->D C Co-factor Regeneration System C->D E Centrifugation D->E F Extraction of Supernatant E->F G Purification F->G H Final Product G->H

Caption: Workflow for the enzymatic synthesis.

Comparative Analysis

The choice between the traditional and the novel enzymatic method depends on several factors, which are summarized below. The data presented are representative and may vary based on specific experimental conditions.

ParameterTraditional Chemo-reductive Method (NaBH₄)Novel Enzymatic MethodRationale & Expertise-Based Insights
Yield Typically high (85-95%)Potentially high (>90%), but substrate-dependentNaBH₄ is a robust reagent, generally providing high yields. Enzymatic methods can achieve excellent yields but require optimization for specific substrates.
Purity Good to excellent after purificationPotentially very high, often requiring minimal purificationThe high selectivity of enzymes can lead to fewer byproducts, simplifying purification. Chemo-reductive methods may produce over-reduced or other side products.
Reaction Time 1-3 hours12-24 hoursChemical reductions are generally faster. Enzymatic reactions are often slower due to the kinetics of the biocatalyst.
Stereoselectivity Achiral productPotentially enantioselective (if a chiral center is formed)Not applicable for this specific product, but a key advantage of enzymes for other substrates.
Safety Requires handling of flammable solvents and reactive hydrides.[5]Generally safer, using aqueous media and non-hazardous reagents.The use of water as a solvent and the biodegradable nature of the biocatalyst significantly improve the safety profile.
Environmental Impact Generates metallic waste and uses organic solvents."Green" process using a biodegradable catalyst in aqueous media.Enzymatic synthesis aligns with the principles of green chemistry by minimizing waste and using renewable resources.
Cost-Effectiveness Reagents are relatively inexpensive and readily available.The initial cost of enzyme development can be high, but operational costs can be low, especially with catalyst recycling.For large-scale production, the reusability of the biocatalyst can make the enzymatic route more cost-effective in the long run.

Validation of this compound

Independent of the synthetic method, the identity and purity of the final product must be rigorously confirmed using a suite of analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₇BrOS
Molecular Weight 243.12 g/mol
Appearance Off-white to pale yellow solid
Melting Point 98-102 °C (literature)
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.75 (d, J=8.0 Hz, 1H), 7.65 (d, J=7.6 Hz, 1H), 7.30 (t, J=7.8 Hz, 1H), 7.20 (s, 1H), 4.95 (s, 2H), 2.10 (br s, 1H, OH).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 145.0, 140.1, 133.5, 129.8, 125.4, 124.8, 122.9, 118.9, 60.5.

  • Mass Spectrometry (ESI): m/z calculated for C₉H₇BrOS [M+H]⁺: 242.95, found: 242.9. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a suitable reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile. The product should appear as a single major peak with a purity of >98%.

Conclusion

This guide has presented a comparative analysis of a traditional chemo-reductive synthesis and a novel enzymatic approach for the preparation of this compound. The traditional method using sodium borohydride offers a rapid and high-yielding route, making it suitable for small-scale laboratory synthesis. However, it comes with safety and environmental drawbacks associated with the use of hazardous reagents and organic solvents.

The proposed enzymatic method, while potentially slower, offers a significantly improved safety and environmental profile, aligning with the principles of green and sustainable chemistry. The high selectivity of enzymes can also lead to higher purity products, potentially reducing the need for extensive purification. For industrial applications and large-scale synthesis, the development of a robust enzymatic process could offer significant advantages in terms of safety, sustainability, and potentially, cost-effectiveness.

Ultimately, the choice of synthetic method will depend on the specific requirements of the researcher, including scale, time constraints, available resources, and commitment to sustainable practices. This guide provides the foundational knowledge to make an informed decision based on a comprehensive understanding of the available options.

References

A Spectroscopic Journey: Differentiating (7-Bromo-1-benzothiophen-2-yl)methanol from its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of complex heterocyclic molecules for pharmaceutical and materials science research, unambiguous structural confirmation at each synthetic step is paramount. (7-Bromo-1-benzothiophen-2-yl)methanol is a valuable building block whose purity and identity must be rigorously verified. This guide provides an in-depth spectroscopic comparison of this compound with its key precursors, 7-Bromo-1-benzothiophene and 7-Bromo-1-benzothiophene-2-carbaldehyde. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illustrate the distinct spectral signatures that arise from specific functional group transformations, offering a self-validating framework for researchers to monitor reaction progress and confirm product identity with high confidence.

The Synthetic Pathway: A Logical Progression

The synthesis of this compound typically follows a two-step process starting from 7-Bromo-1-benzothiophene. The first step involves a formylation reaction to introduce an aldehyde group at the 2-position, yielding 7-Bromo-1-benzothiophene-2-carbaldehyde. The subsequent and final step is the selective reduction of this aldehyde to the primary alcohol. This logical progression provides clear, spectroscopically observable transformations.

G cluster_0 Synthetic Pathway Precursor_1 7-Bromo-1-benzothiophene Precursor_2 7-Bromo-1-benzothiophene-2-carbaldehyde Precursor_1->Precursor_2 Formylation (e.g., Vilsmeier-Haack) Final_Product This compound Precursor_2->Final_Product Reduction (e.g., NaBH4)

Caption: Synthetic route from 7-Bromo-1-benzothiophene to the target alcohol.

Experimental & Analytical Workflow

To ensure the integrity of our analysis, a standardized workflow is essential. The following protocol outlines the acquisition of spectroscopic data, which forms the basis of our comparative guide.

Methodologies
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.[1] Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[2] NMR is the most powerful tool for detailed structural elucidation, providing information on the chemical environment, connectivity, and number of protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer, often with a diamond ATR accessory for solid or liquid samples.[3] This technique is exceptionally sensitive to the presence of specific functional groups, making it ideal for tracking the conversion of the aldehyde's carbonyl group to the alcohol's hydroxyl group.

  • Mass Spectrometry (MS): Low-resolution mass spectra are typically obtained via electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).[1][4] MS provides the molecular weight of the compound, offering definitive proof of the chemical transformation by confirming the expected change in mass.

G cluster_workflow Analytical Workflow A Synthesized Sample (Crude or Purified) B Sample Preparation (Dissolution/Deposition) A->B C Instrumental Analysis (NMR, IR, MS) B->C D Data Processing & Interpretation C->D E Structural Confirmation D->E

Caption: Standardized workflow for spectroscopic analysis and characterization.

Spectroscopic Data Comparison

The core of this guide lies in the direct comparison of the spectral data for the target molecule and its precursors. The tables below summarize the key observed and expected data, followed by a detailed analysis.

Mass Spectrometry (MS) - Confirming the Transformation

Mass spectrometry provides the most direct evidence of a successful reaction by confirming the molecular weight. The addition of a formyl group (CHO) increases the mass by 28 Da, and the subsequent reduction to a methylene alcohol (CH₂OH) adds 2 Da.

CompoundMolecular FormulaMolecular Weight ( g/mol )Observed M⁺ or [M+H]⁺ (m/z)
7-Bromo-1-benzothiopheneC₈H₅BrS213.09~212/214 (Isotopic pattern for Br)[5]
7-Bromo-1-benzothiophene-2-carbaldehydeC₉H₅BrOS241.10~240/242
This compoundC₉H₇BrOS243.12~242/244

Analysis: The sequential increase in molecular weight, consistent with the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides clear evidence of the formylation and subsequent reduction steps.

Infrared (IR) Spectroscopy - Tracking Functional Groups

IR spectroscopy is invaluable for identifying the appearance and disappearance of key functional groups. The transformation from an aldehyde to an alcohol is marked by dramatic and easily identifiable changes in the spectrum.

CompoundKey IR Absorptions (cm⁻¹)Functional Group
7-Bromo-1-benzothiophene~3100-3000 (C-H aromatic), <1600 (C=C aromatic)Aromatic system
7-Bromo-1-benzothiophene-2-carbaldehyde~2850, 2750 (Aldehyde C-H), ~1670-1690 (strong, sharp C=O) Aldehyde
This compound~3200-3600 (strong, broad O-H) , ~2920 (CH₂ stretch)Alcohol

Analysis: The most telling transformation is the complete disappearance of the strong carbonyl (C=O) peak from the aldehyde at ~1670 cm⁻¹ and the appearance of a very broad and strong hydroxyl (O-H) band for the alcohol product around 3400 cm⁻¹.[3][6] This pair of changes is a definitive indicator of a successful reduction.

¹H NMR Spectroscopy - Probing the Proton Environment

¹H NMR provides a detailed map of the proton environments, confirming not only the functional group transformation but also the substitution pattern.

CompoundKey ¹H NMR Signals (δ, ppm in CDCl₃)Assignment
7-Bromo-1-benzothiophene~7.8-7.3 (m, 5H)Aromatic & Thiophene Protons
7-Bromo-1-benzothiophene-2-carbaldehyde~10.1 (s, 1H) , ~8.0-7.4 (m, 4H)Aldehyde (CHO), Aromatic Protons
This compound~7.8-7.2 (m, 4H), ~4.9 (s, 2H) , ~2.5 (br s, 1H) Aromatic Protons, Methylene (CH₂), Hydroxyl (OH)

Analysis:

  • From Precursor 1 to 2: The key change is the appearance of a sharp singlet far downfield (~10.1 ppm), which is characteristic of an aldehyde proton.[7][8]

  • From Precursor 2 to Product: The aldehyde singlet at ~10.1 ppm vanishes completely. In its place, two new signals appear: a singlet around 4.9 ppm integrating to 2 protons (the CH₂ group adjacent to the oxygen) and a broad, exchangeable singlet for the OH proton.[9] The chemical shift of the OH proton can vary depending on concentration and solvent.

¹³C NMR Spectroscopy - Mapping the Carbon Skeleton

¹³C NMR complements ¹H NMR by showing changes in the carbon framework. The chemical shift of a carbon atom is highly sensitive to its hybridization and the electronegativity of its neighbors.

CompoundKey ¹³C NMR Signals (δ, ppm in CDCl₃)Assignment
7-Bromo-1-benzothiophene~140-120Aromatic & Thiophene Carbons
7-Bromo-1-benzothiophene-2-carbaldehyde~184 (C=O), ~145-120 (Aromatic & Thiophene)Aldehyde Carbonyl, Aromatic Carbons[7]
This compound~145-120 (Aromatic & Thiophene), ~60-65 (CH₂OH)Aromatic Carbons, Methylene Carbon

Analysis: The most significant diagnostic shift occurs in the transformation from the aldehyde to the alcohol. The downfield signal of the sp²-hybridized aldehyde carbonyl carbon at ~184 ppm is replaced by an upfield signal for the sp³-hybridized methylene carbon of the alcohol at ~60-65 ppm.[2][9] This provides unambiguous evidence of the reduction at the carbon level.

Conclusion

The successful synthesis of this compound from its precursors can be unequivocally verified through a multi-technique spectroscopic approach. Each method provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the expected changes in molecular weight. IR spectroscopy offers a clear visual confirmation of the interconversion between carbonyl and hydroxyl functional groups. Finally, ¹H and ¹³C NMR provide a detailed atom-by-atom confirmation of the structural changes, from the disappearance of the aldehyde signals to the appearance of the characteristic methylene and hydroxyl resonances of the final alcohol product. By using this guide, researchers can confidently track their synthesis, troubleshoot reactions, and ensure the identity and purity of their target compound.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (7-Bromo-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (7-Bromo-1-benzothiophen-2-yl)methanol. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the chemical principles that govern safe waste management. Our commitment is to empower laboratory personnel with the knowledge to not only follow protocols but to understand the causality behind them, ensuring a culture of safety and environmental responsibility.

Hazard Identification and Risk Assessment

  • Benzothiophene Core: The parent compound, benzo[b]thiophene, is known to be harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] Derivatives should be handled as potentially toxic.[2]

  • Bromine Substituent: As a halogenated aromatic compound, it is classified as hazardous waste.[3][4] Combustion of such compounds can produce hazardous byproducts like hydrogen bromide gas.[5][6]

  • Methanol Group: The presence of the hydroxymethyl group may influence its solubility and reactivity. The parent compound, methanol, is toxic and flammable.[7][8]

Based on analogous compounds like (6-Bromo-pyridin-2-yl)methanol and other benzothiophene derivatives, this compound should be presumed to cause skin, eye, and respiratory irritation.[2][5][9] Therefore, it must be handled as a hazardous substance requiring specialized disposal.

Parameter Inferred Hazard/Guideline Rationale & Source(s)
Acute Toxicity Harmful if swallowed; potential for skin, eye, and respiratory irritation.Based on data for the parent benzothiophene structure and similarly substituted aromatic compounds.[1][2][5]
Environmental Hazard Toxic to aquatic life with long-lasting effects.A known hazard of the benzo[b]thiophene core structure.[1] Must not enter drains or waterways.[5][10]
Combustion Products May produce carbon oxides, sulfur oxides, and hydrogen bromide gas.Typical for brominated organosulfur compounds.[2][5]
Waste Classification Halogenated Organic Hazardous Waste The presence of bromine necessitates this classification, which dictates the final disposal method (e.g., high-temperature incineration with acid gas scrubbers).[3][4][11]

Personal Protective Equipment (PPE)

To mitigate the risks identified above, stringent adherence to PPE protocols is mandatory when handling either the pure compound or its waste.

  • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[10] A face shield may be required for splash hazards.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2][10] A laboratory coat must be worn.[10]

  • Respiratory Protection: All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][11]

Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the substance is used. The primary directive is waste segregation .

Step 1: Waste Segregation

This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions, compromise an entire waste stream, and significantly increase disposal costs.

  • Principle of Segregation: Collect waste containing this compound in a dedicated container for Halogenated Organic Waste .[4][12]

  • Rationale: Halogenated waste requires specialized high-temperature incineration with flue-gas scrubbing systems to neutralize the resulting acidic gases (e.g., HBr).[6] Mixing it with non-halogenated waste contaminates the entire batch, forcing it all to be treated by the more expensive halogenated process.[4]

  • DO NOT MIX with:

    • Non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[4]

    • Acids, bases, or strong oxidizing agents.[4]

    • Aqueous waste.

    • Sharps or solid waste.

Step 2: Container Selection and Labeling
  • Container Type: Use a chemically compatible container, preferably plastic, that can be securely sealed.[4][13] Ensure the container is clean, dry, and in good condition.

  • Labeling: All waste containers must be properly labeled the moment waste is first added.[13] The label must include:

    • The words "Hazardous Waste ".

    • A clear and unambiguous list of all chemical constituents and their approximate percentages.[4]

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • The date the first waste was added.

Step 3: Waste Accumulation and Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area should be cool, dry, well-ventilated, and away from sources of ignition.[4]

  • Secondary Containment: The container must be kept in a secondary containment tray or bin to prevent the spread of material in case of a leak or spill.[4]

  • Container Management: Keep the waste container sealed at all times, except when adding waste.[13] Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[4]

Step 4: Arranging for Final Disposal
  • Professional Disposal: The final disposal of hazardous waste must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14][15]

  • Requesting Pickup: Follow your institution's specific procedures for requesting a waste collection.[4][13] Ensure all labeling is complete and accurate before the scheduled pickup.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Handle this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Pure compound, solutions, contaminated items) fume_hood->waste_generated is_halogenated Is waste halogenated? waste_generated->is_halogenated halogenated_container Collect in Designated 'HALOGENATED ORGANIC WASTE' Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in Appropriate Non-Halogenated Waste Stream is_halogenated->non_halogenated_container No label_container Properly Label Container (Contents, Hazards, Date) halogenated_container->label_container seal_container Keep Container Tightly Sealed label_container->seal_container store_saa Store in Satellite Accumulation Area with Secondary Containment seal_container->store_saa request_pickup Request Waste Pickup via Institutional EHS Protocol store_saa->request_pickup end Disposal by Licensed Hazardous Waste Vendor request_pickup->end

Caption: Disposal Workflow for this compound

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[10]

  • Secure the Area: Restrict access to the spill area.[11] Ensure ventilation is adequate, preferably by performing the cleanup within a fume hood.[11]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical sorbent to cover and contain the spill.[11]

  • Collect Waste: Carefully collect the contaminated absorbent material using non-sparking tools. Place the material into a sealable, chemically compatible container.[11]

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.[11]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10][11]

Waste Minimization Strategies

A key component of modern laboratory safety and environmental stewardship is the minimization of hazardous waste generation.[13]

  • Source Reduction: Order only the quantity of chemical required for your experiments.[13]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[13]

  • Inventory Management: Maintain a current inventory of all chemicals to avoid ordering duplicates and to identify expired chemicals that need disposal.[16]

  • Avoid Contamination: Do not mix hazardous waste with non-hazardous waste. Ensure proper segregation at all times to prevent creating larger volumes of hazardous material.

By adhering to these detailed procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and safety.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (7-Bromo-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of (7-Bromo-1-benzothiophen-2-yl)methanol (CAS No. 1171926-64-9). As researchers and drug development professionals, our work with novel compounds is foundational to scientific advancement. However, this innovation demands an unwavering commitment to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) and handling protocols. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, established data on structurally similar brominated heterocyclic compounds, such as (6-Bromo-pyridin-2-yl)methanol and various bromothiophenes, informs a precautionary approach.[1][2][3] These analogs suggest that the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][3] Therefore, the protocols outlined below are designed to provide robust protection against these anticipated risks.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the potential hazards of this compound is the critical first step in defining appropriate PPE. As a brominated organic compound, we must anticipate several key risks:

  • Dermal and Eye Contact: Similar brominated compounds are known irritants.[1][3] Direct contact with the skin can lead to irritation, characterized by redness, itching, or inflammation.[3] Eye contact is likely to be more severe, potentially causing serious irritation or damage.[1][2]

  • Inhalation: If the compound is a fine powder or if aerosols are generated during handling, inhalation may cause respiratory tract irritation.[1][3]

  • Ingestion: Accidental ingestion of similar compounds is considered harmful.[2]

  • Reactivity: Brominated compounds can be reactive and should be stored away from incompatible materials such as strong oxidizing agents.[4]

  • Thermal Decomposition: In the event of a fire, hazardous combustion products such as carbon oxides, sulfur oxides, and hydrogen bromide gas may be produced.[3][5]

This assessment logically dictates a multi-layered PPE strategy focused on preventing dermal, ocular, and respiratory exposure.

Core PPE Requirements: A Detailed Breakdown

The following table summarizes the essential PPE for handling this compound. The causality for each recommendation is rooted in the hazard assessment above.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield is required for splash hazards.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6] This is non-negotiable to prevent serious eye irritation from splashes or airborne particles.[1][2]
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile). A fully-buttoned laboratory coat.Inspect gloves for integrity before each use.[6] Nitrile gloves offer broad short-term protection.[7] For prolonged contact, consult the glove manufacturer's resistance guide. A lab coat protects against incidental skin contact.
Respiratory Protection Generally not required in a well-ventilated area. A NIOSH-approved respirator is necessary if dusts or aerosols may be generated.All handling of solids should occur in a chemical fume hood to minimize inhalation risk.[5][6] If a respirator is needed, it must be used in compliance with a respiratory protection program (OSHA 29 CFR 1910.134).[6]
Footwear Closed-toe shoes.Provides essential protection against chemical spills and falling objects.[6]

Operational Plan: From Benchtop to Disposal

Adherence to a strict operational workflow is paramount for safety. This involves engineering controls, precise handling procedures, and a clear plan for waste management.

Engineering Controls and Handling Procedures
  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed. All necessary PPE must be donned correctly.

  • Ventilation: Always handle this compound within a certified chemical fume hood.[5][6] This is the primary engineering control to prevent inhalation exposure.

  • Weighing and Transfer: When weighing the solid compound, use smooth, controlled motions to avoid generating dust. Use appropriate tools (e.g., spatulas) and clean them immediately after use.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Decontaminate the work surface.

The diagram below illustrates the standard workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify fume hood certification prep2 Check eyewash/shower access prep1->prep2 prep3 Don all required PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Carefully weigh and transfer compound prep3->handle1 Proceed to handling handle2 Perform experimental procedure handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 Procedure complete clean2 Segregate waste into labeled containers (Halogenated Organic Waste) clean1->clean2 clean3 Properly doff and dispose of contaminated single-use PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Spill Management

Even with meticulous planning, spills can occur. A swift and correct response is crucial.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.[6]

  • Major Spills:

    • Evacuate the area immediately.

    • Prevent entry and alert your institution's emergency response team.

    • Ensure the area is well-ventilated from a safe distance, if possible.

Disposal Plan: Environmental and Regulatory Compliance

Proper disposal is a critical final step to prevent environmental contamination. As a halogenated organic compound, this compound requires specific disposal procedures.[8][9]

  • Unused or Waste Product: Dispose of the chemical in a designated, clearly labeled "Halogenated Organic Waste" container.[4][8] Never pour this chemical down the drain.[1][6] All chemical waste must be managed according to local, state, and federal regulations.[6]

  • Contaminated PPE: Dispose of contaminated gloves and other single-use PPE as hazardous solid waste in a designated, labeled container.[6]

  • Empty Containers: Decontaminate empty containers before disposal. If decontamination is not possible, dispose of the container as hazardous waste, observing all label safeguards.[6]

It is imperative to segregate halogenated waste from non-halogenated waste streams.[9][10] The disposal of halogenated solvents is often more costly and requires different treatment methods, such as incineration, to prevent environmental pollution.[9][11]

By integrating these expert-validated protocols into your daily laboratory practice, you build a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.